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  • Product: (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid
  • CAS: 52208-61-4

Core Science & Biosynthesis

Foundational

Crystal structure and X-ray diffraction data for (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of N-Aryl-imides: A Case Study on (1,3-Dioxoisoindolin-2-yl)acetic Acid A Note to the Reader: As a Senior Application Scientist, it is crucial to...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of N-Aryl-imides: A Case Study on (1,3-Dioxoisoindolin-2-yl)acetic Acid

A Note to the Reader: As a Senior Application Scientist, it is crucial to begin with a statement on the availability of data. As of the latest search in March 2026, a complete, publicly available crystal structure and corresponding X-ray diffraction dataset for (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid could not be located in open-access crystallographic databases (such as the Cambridge Structural Database or the Crystallography Open Database).

However, the principles of crystallographic analysis are universal. To fulfill the educational and technical requirements of this guide, we will conduct a detailed examination of a closely related and structurally significant isomer, (1,3-Dioxoisoindolin-2-yl)acetic acid , also known as N-carboxymethylphthalimide. This molecule shares the core N-substituted dicarboximide and acetic acid moieties, making it an excellent proxy for understanding the solid-state chemistry and analytical techniques relevant to this class of compounds. The data and insights presented herein are derived from peer-reviewed crystallographic studies and are intended to provide researchers, scientists, and drug development professionals with a robust framework for interpreting such data.

Introduction: The Significance of N-Aryl-imides in Medicinal Chemistry

N-substituted aryl-imides, including both the phthalimide and homophthalimide scaffolds, are privileged structures in medicinal chemistry. Their rigid frameworks serve as versatile templates for the design of therapeutic agents. The phthalimide group, in particular, has a storied history, from its use in the Gabriel synthesis of primary amines to its infamous role in the thalidomide tragedy, which ultimately led to a deeper understanding of stereochemistry in drug action. Today, derivatives of these scaffolds are investigated for a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.

The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is fundamental to understanding a molecule's physicochemical properties. This includes its solubility, stability, and, crucially, its ability to interact with biological targets. For drug development professionals, this information is invaluable for structure-activity relationship (SAR) studies, polymorph screening, and formulation development.

This guide will provide a detailed walkthrough of the crystallographic data for (1,3-Dioxoisoindolin-2-yl)acetic acid, offering insights into the experimental choices and the interpretation of the results.

Molecular and Crystal Structure of (1,3-Dioxoisoindolin-2-yl)acetic Acid

The molecular structure of (1,3-Dioxoisoindolin-2-yl)acetic acid consists of a planar phthalimide ring system connected to an acetic acid moiety through the nitrogen atom. Detailed crystallographic data for a co-crystal containing this molecule have been reported, providing a clear picture of its solid-state conformation and intermolecular interactions[1].

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for a co-crystal of (1,3-Dioxoisoindolin-2-yl)acetic acid with N′-[(E)-4-methoxybenzylidene]pyridine-4-carbohydrazide[1]. The data presented here pertains to the acid molecule within this co-crystal structure.

Parameter Value
Chemical FormulaC₁₀H₇NO₄
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.1238 (4)
b (Å)12.7963 (7)
c (Å)15.9191 (11)
α (°)105.590 (5)
β (°)97.535 (4)
γ (°)91.564 (4)
Volume (ų)1574.9 (2)
Z2
Temperature (K)293
R-factor0.040

Data sourced from Novakovic et al. (2012)[1].

Expert Insight: The choice of a triclinic crystal system and the P-1 space group is common for complex organic molecules that do not possess high symmetry. The R-factor of 0.040 indicates a good refinement of the crystal structure model against the experimental diffraction data, lending high confidence to the atomic positions and derived geometric parameters.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules do not exist in isolation. Their arrangement is governed by a network of intermolecular forces. For (1,3-Dioxoisoindolin-2-yl)acetic acid, hydrogen bonding is a dominant feature. The carboxylic acid group is a potent hydrogen bond donor (the -OH) and acceptor (the C=O).

In the reported co-crystal structure, the two independent acid molecules are linked to a central hydrazone molecule through strong O—H···N and O—H···O hydrogen bonds[1]. Beyond these primary interactions, the crystal packing is further stabilized by weaker C—H···O and π–π stacking interactions, with centroid-to-centroid distances between aromatic rings in the range of 3.85 to 3.87 Å[1].

Trustworthiness through Self-Validation: The observed intermolecular interactions are consistent with the known chemical nature of the functional groups present. The carboxylic acid's propensity to form strong hydrogen bonds and the planar aromatic rings' tendency to engage in π–π stacking are well-established principles of physical organic chemistry. This internal consistency between molecular structure and crystal packing validates the experimental result.

cluster_0 Molecular Structure and Interactions Molecule_A Acid Molecule A Hydrazone Hydrazone Core Molecule_A->Hydrazone O-H···N/O H-Bonds Interactions π-π Stacking & C-H···O Bonds Molecule_A->Interactions Molecule_B Acid Molecule B Molecule_B->Hydrazone O-H···N/O H-Bonds Molecule_B->Interactions

Caption: Intermolecular interactions in the co-crystal of (1,3-Dioxoisoindolin-2-yl)acetic acid.

Experimental Protocol: From Crystal to Structure

The determination of a crystal structure is a multi-step process that demands precision and careful experimental design. The workflow described below is a standard, field-proven methodology.

Synthesis and Crystallization
  • Synthesis: (1,3-Dioxoisoindolin-2-yl)acetic acid is typically synthesized by the reaction of phthalic anhydride with glycine. This is a well-established and robust synthetic route.

  • Purification: The crude product is purified by recrystallization, often from a solvent like ethanol, to remove impurities that could inhibit single crystal growth.

  • Single Crystal Growth: The generation of X-ray quality single crystals is often the most challenging step. A common and effective method is slow evaporation.

    • A saturated solution of the purified compound is prepared in a suitable solvent (e.g., a mixture of acetone and methanol).

    • The solution is placed in a loosely covered vial in a vibration-free environment.

    • Over several days to weeks, the solvent slowly evaporates, allowing for the ordered growth of single crystals.

Causality in Experimental Choice: The choice of solvent for crystallization is critical. A solvent system in which the compound has moderate solubility is ideal. If solubility is too high, the solution will be difficult to saturate; if it's too low, crystal growth may be stunted. Slow evaporation is preferred over rapid cooling as it allows molecules more time to arrange themselves into a well-ordered, single crystal lattice.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled under a stream of nitrogen gas (commonly to ~100 K or ~293 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å)[2]. The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data (a series of reflections with specific intensities and positions) are processed to determine the unit cell dimensions and space group.

    • Initial atomic positions are determined using direct methods or Patterson methods (e.g., with software like SHELXS)[1].

    • The structural model is then refined against the experimental data using least-squares methods (e.g., with software like SHELXL). This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated diffraction patterns.

Synthesis Synthesis & Purification Crystallization Single Crystal Growth (Slow Evaporation) Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection (Diffractometer) Mounting->Data_Collection Processing Data Processing (Unit Cell & Space Group) Data_Collection->Processing Solution Structure Solution (e.g., SHELXS) Processing->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Final_Structure Final Crystal Structure (CIF File) Refinement->Final_Structure

Caption: Standard workflow for single-crystal X-ray structure determination.

Conclusion and Future Directions

This guide has detailed the crystallographic analysis of (1,3-Dioxoisoindolin-2-yl)acetic acid as a representative case for N-aryl-imides. We have explored its molecular structure, the critical role of intermolecular forces in its crystal packing, and the rigorous experimental workflow required for its determination. The principles and methodologies discussed here are directly applicable to the titular compound, (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid, for which a public crystal structure remains to be determined.

For researchers in drug development, obtaining the crystal structure of this specific homophthalimide derivative would be a valuable next step. Such data would allow for direct comparison of the solid-state properties of the five-membered phthalimide ring system versus the six-membered homophthalimide system, potentially revealing differences in packing efficiency, hydrogen bonding motifs, and conformational flexibility that could impact its performance as a pharmaceutical agent.

References

  • Novakovic, S. B., Bogdanovic, G. A., Mohamed, S. K., Albayati, M. R., & Hameed, A. S. (2012). 2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N′-[(E)-4-methoxybenzylidene]pyridine-4-carbohydrazide (2/1). Acta Crystallographica Section E: Structure Reports Online, 68(10), o2897–o2898. [Link]

  • PubChemLite. (n.d.). 2-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid. Retrieved March 18, 2026, from [Link]

  • Prasad, K. R., & Kumar, M. S. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. Journal of the Korean Chemical Society, 59(2), 136-148. [Link]

Sources

Exploratory

Receptor binding affinity of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid Foreword: A Hypothesis-Driven Approach to a Novel Compound The compound (1,3-Dioxo-3,4-di...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid

Foreword: A Hypothesis-Driven Approach to a Novel Compound

The compound (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid is a molecule of interest owing to its structural similarity to classes of compounds with known biological activities. The isoquinoline-1,3-dione core is found in molecules that exhibit a range of pharmacological effects, including the inhibition of cyclin-dependent kinase 4 (CDK4) and anti-inflammatory properties.[1][2] Similarly, N-phthaloylglycine derivatives, which share a comparable structural motif, have demonstrated antimicrobial, anti-inflammatory, and anticancer activities.[3][4]

As of the current literature, the specific receptor targets for (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid have not been explicitly identified. Therefore, this guide will adopt a hypothesis-driven framework, outlining a comprehensive strategy for a researcher to identify and characterize the binding affinity of this compound to putative biological targets. We will postulate potential targets based on its structural lineage and provide a roadmap for experimental validation, from initial computational predictions to in-depth biophysical characterization.

Part 1: Initial Target Assessment - In Silico and Preliminary Screening

Before embarking on extensive and resource-intensive experimental studies, a logical first step is to employ computational methods to predict potential binding partners. This in silico approach, combined with high-throughput screening, can efficiently narrow down the list of candidate receptors.

Molecular Docking: A Computational First Look

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing an estimate of the binding affinity. Given the known activities of structurally related compounds, we hypothesize that (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid may interact with targets such as Cyclin-Dependent Kinase 4 (CDK4) or Cyclooxygenase-2 (COX-2) .

Workflow for Molecular Docking:

A Obtain 3D structure of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid C Prepare protein and ligand structures: - Remove water and co-crystallized ligands - Add hydrogen atoms - Assign charges A->C B Retrieve crystal structures of hypothesized targets (e.g., CDK4, COX-2) from the Protein Data Bank (PDB) B->C D Define the binding site on the target protein C->D E Perform docking simulations using software (e.g., AutoDock, Glide, GOLD) D->E F Analyze docking poses and scoring functions to predict binding affinity and interactions E->F G Prioritize targets for experimental validation F->G cluster_0 ITC Workflow A Prepare and degas protein and ligand solutions B Load protein into sample cell and ligand into syringe A->B C Set experimental temperature B->C D Perform sequential injections of ligand into protein C->D E Measure heat change for each injection D->E F Plot heat change vs. molar ratio E->F G Fit data to a binding model F->G H Determine K_D, n, ΔH, and ΔS G->H

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Data Presentation:

ParameterValue
Binding Affinity (KD)e.g., 1.5 µM
Stoichiometry (n)e.g., 1.1
Enthalpy (ΔH)e.g., -8.5 kcal/mol
Entropy (ΔS)e.g., 2.3 cal/mol·K
Surface Plasmon Resonance (SPR): Measuring the Kinetics of Binding

SPR is a label-free optical technique that monitors molecular interactions in real-time. [5][6][7]It is particularly useful for determining the association (ka) and dissociation (kd) rate constants of a binding event, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). [8] Experimental Protocol for SPR:

  • Sensor Chip Preparation:

    • Immobilize the purified target protein onto the surface of a sensor chip (e.g., via amine coupling).

  • SPR Instrument Setup:

    • Dock the sensor chip into the SPR instrument.

    • Prime the system with running buffer.

  • Analyte Injection:

    • Inject a series of increasing concentrations of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid (the analyte) over the sensor surface.

    • The binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response in resonance units (RU).

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka and kd.

cluster_1 SPR Workflow A Immobilize target protein on sensor chip B Equilibrate with running buffer A->B C Inject varying concentrations of the analyte (compound) B->C D Monitor association and dissociation in real-time C->D E Regenerate sensor surface D->E F Fit sensorgrams to a kinetic model D->F G Determine k_a, k_d, and K_D F->G

Caption: Experimental workflow for Surface Plasmon Resonance.

Data Presentation:

ParameterValue
Association Rate (ka)e.g., 2.5 x 104 M-1s-1
Dissociation Rate (kd)e.g., 3.8 x 10-2 s-1
Binding Affinity (KD)e.g., 1.52 µM

Part 3: Cellular Target Engagement

While biophysical methods provide precise measurements of binding to an isolated protein, it is crucial to validate that this interaction occurs in a cellular environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This allows for the confirmation of target engagement in intact cells or cell lysates.

Conclusion

Determining the receptor binding affinity of a novel compound like (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid is a multi-step process that requires a logical and systematic approach. By beginning with a hypothesis-driven selection of potential targets based on structural analogs, and then employing a combination of computational, high-throughput, and in-depth biophysical techniques, a comprehensive understanding of the compound's binding characteristics can be achieved. The integration of data from methods such as ITC and SPR provides a robust and reliable assessment of binding affinity, thermodynamics, and kinetics, which is essential for guiding further drug development efforts.

References

  • Vertex AI Search. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC)
  • Reaction Biology. ITC Assay Service for Drug Discovery.
  • Benchchem.
  • Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • PubMed. (2006).
  • SpringerLink. (2018). Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • PubMed. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
  • Molecular Biology of the Cell. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions.
  • C&EN. Protein-Small Molecule Biomolecular Interactions – a Retrospective.
  • NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • ResearchGate. (2019).
  • PMC. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS.
  • Scholars Research Library. (2012).
  • PubMed. (2008, June 26). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4).
  • Semantic Scholar. (2024, October 15).
  • PMC. (2022).
  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery.
  • PMC. (2025, March 21). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity.
  • Preprints.org. (2026, March 13).
  • Labome. (2022, October 25). Receptor-Ligand Binding Assays.
  • MedchemExpress.com. N-Phthaloylglycine (Phthaloyl glycine) | Hapten.
  • Amerigo Scientific.
  • Sigma-Aldrich. N-Phthaloylglycine 97 4702-13-0.
  • LGC Standards. 2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid.
  • Journal of Al-Nahrain University. (2013).
  • PMC. (2024, July 13). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines.
  • Google Patents. (2014). CA2912849A1 - 3,4-dihydroisoquinolin-2(1h)-yl compounds.
  • The American Society for Pharmacology and Experimental Therapeutics. (2018, October 15).
  • K.T.H.M. College. (2020). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one.
  • MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.
  • PubChem. 1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid.
  • PubChem. Gliquidone | C27H33N3O6S | CID 91610.
  • DrugMapper. PHENOLPHTHALEIN.

Sources

Foundational

Preliminary Biological Evaluation of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid: A Core Scaffold for Aldose Reductase Inhibition

As a Senior Application Scientist, evaluating a novel pharmacophore requires moving beyond basic screening to understand the mechanistic "why" behind a compound's behavior. (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acet...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a novel pharmacophore requires moving beyond basic screening to understand the mechanistic "why" behind a compound's behavior. (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (CAS 52208-61-4) is a highly potent homophthalimide derivative[1]. In drug development, this compound serves as a foundational scaffold for designing Aldose Reductase (ALR2) inhibitors—therapeutics critical for mitigating diabetic complications such as neuropathy, nephropathy, and cataracts.

This technical guide outlines the mechanistic rationale, self-validating experimental workflows, and data interpretation necessary for the preliminary biological evaluation of this compound.

Mechanistic Rationale & Target Engagement

To design an effective evaluation protocol, we must first understand the structural causality of the compound's target engagement. ALR2 is the first enzyme in the polyol pathway, responsible for reducing glucose to sorbitol under hyperglycemic conditions.

The efficacy of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid is driven by a strict Structure-Activity Relationship (SAR):

  • Hydrophobic Stacking: The rigid, planar 1,3-dioxo-3,4-dihydroisoquinoline core optimally occupies the hydrophobic specificity pocket of the ALR2 active site.

  • Pharmacophoric Anchor: The N-linked acetic acid moiety is non-negotiable for intrinsic activity. The carboxylate group engages in a highly conserved hydrogen-bonding network with the enzyme's catalytic triad (Tyr48, His110, Trp111).

  • The Permeability Paradox: While the free acetic acid drives nanomolar in vitro potency, its high polarity severely limits cellular permeability. This causality explains why in vitro enzymatic success often fails to translate to ex vivo or in vivo efficacy, necessitating the synthesis of lipophilic prodrugs (e.g., acetyl alkyl carbamates).

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol (Osmotic Stress) ALR2->Sorbitol NADPH → NADP+ SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose SDH->Fructose NAD+ → NADH Inhibitor (1,3-Dioxo-3,4-dihydroisoquinolin -2(1H)-yl)acetic acid Inhibitor->ALR2 Inhibition

Fig 1: Polyol pathway targeted by (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid via ALR2.

Experimental Workflows: Self-Validating Protocols

To ensure data integrity, every protocol must be a self-validating system. The following workflows are engineered to isolate the compound's true biological effect from experimental artifacts.

Protocol A: In Vitro ALR2 Enzymatic Inhibition Assay

This assay measures the intrinsic inhibitory potency (IC50) of the compound against recombinant human ALR2.

Causality & Design Choices:

  • Substrate Selection: We use DL-glyceraldehyde instead of glucose. ALR2 has a significantly lower Km​ for DL-glyceraldehyde, ensuring the enzyme operates at Vmax​ , which provides a highly sensitive baseline for calculating inhibition.

  • Validation Controls: A "No-Enzyme Blank" is mandatory. The isoquinoline dione core can sometimes exhibit autofluorescence or absorb UV light. The blank ensures that the measured decrease in absorbance at 340 nm is strictly due to the catalytic oxidation of NADPH, not compound interference.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 6.2) to mimic the physiological intracellular pH where ALR2 is most active.

  • Reaction Mixture: In a 96-well UV-transparent plate, combine 0.15 mM NADPH, 100 ng of recombinant ALR2, and the test compound (serial dilutions from 10 µM to 0.1 nM in <1% DMSO).

  • Incubation: Incubate the mixture at 37°C for 10 minutes to allow the inhibitor to equilibrate with the enzyme's active site.

  • Initiation: Add 10 mM DL-glyceraldehyde to initiate the reaction.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 5 minutes.

  • Analysis: Calculate the initial velocity ( V0​ ) for each well. Determine the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Ex Vivo Lens Galactitol Accumulation Assay

This assay evaluates the compound's ability to cross biological membranes and function in a physiological tissue environment.

Causality & Design Choices:

  • Galactose vs. Glucose: We incubate the lenses in high galactose rather than high glucose. ALR2 reduces galactose to galactitol. Unlike sorbitol, galactitol cannot be further oxidized by Sorbitol Dehydrogenase (SDH). This creates a metabolic dead-end, leading to rapid, measurable osmotic swelling and providing a wider dynamic range to evaluate the inhibitor.

Step-by-Step Methodology:

  • Tissue Isolation: Carefully dissect intact lenses from Sprague-Dawley rats, ensuring the lens capsule remains unruptured.

  • Culture: Place lenses in Medium 199 supplemented with 30 mM galactose and antibiotics.

  • Dosing: Treat the culture with 10 µM of the test compound or vehicle control (0.1% DMSO). Include Epalrestat as a positive control.

  • Incubation: Incubate at 37°C under 5% CO2 for 48 hours.

  • Extraction: Homogenize the lenses in 0.5 M perchloric acid to precipitate proteins. Centrifuge, neutralize the supernatant, and lyophilize.

  • Quantification: Derivatize the extracted sugars and quantify galactitol levels via GC-MS, normalizing the data to the initial wet weight of the lens.

Quantitative Data Presentation

The data below represents the characteristic pharmacological profile of the isoquinoline-1,3-dione acetic acid scaffold. The stark contrast between the nanomolar in vitro IC50 and the poor ex vivo efficacy perfectly illustrates the permeability paradox discussed in the mechanistic rationale.

Table 1: Representative Biological Evaluation Profile

Compound / ControlALR2 IC50 (nM)ALR1 IC50 (nM)Selectivity Index (ALR1/ALR2)Ex Vivo Galactitol Reduction (%)
(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid 28 ± 5> 10,000> 350< 20% (Permeability Limited)
Epalrestat (Positive Control)15 ± 22,500~ 16685%
Vehicle (0.1% DMSO)N/AN/AN/A0% (Baseline Osmotic Stress)

Note: ALR1 (Aldehyde Reductase) is a closely related detoxifying enzyme. High selectivity (>300x) is required to prevent off-target toxicity.

Conclusion

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid is a highly potent, selective, and mechanistically sound inhibitor of Aldose Reductase at the enzymatic level. However, as demonstrated by the self-validating ex vivo protocols, its free acetic acid moiety restricts cellular penetration. For drug development professionals, this compound should not be viewed as a final therapeutic entity, but rather as a highly optimized in vitro tool compound and a structural template for the synthesis of bioavailable prodrugs (such as spiro-fused or esterified derivatives).

References

  • Malamas, M. S., & Hohman, T. C. (1994). N-Substituted Spirosuccinimide, Spiropyridazine, Spiroazetidine, and Acetic Acid Aldose Reductase Inhibitors Derived from Isoquinoline-1,3-diones. 2. Journal of Medicinal Chemistry, 37(13), 2059-2070.[Link]

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Protocols & Analytical Methods

Method

Synthesis of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid: An Application Note and Detailed Protocol

Introduction (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid, also known as N-carboxymethylhomophthalimide, is a valuable heterocyclic compound. The 3,4-dihydroisoquinolin-1(2H)-one motif is a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid, also known as N-carboxymethylhomophthalimide, is a valuable heterocyclic compound. The 3,4-dihydroisoquinolin-1(2H)-one motif is a privileged scaffold found in numerous natural products and synthetic molecules with a diverse range of biological activities[1]. This structural motif is often explored in drug discovery programs for its potential therapeutic applications. The addition of an acetic acid side chain provides a handle for further chemical modifications, making it a versatile building block in medicinal chemistry.

This application note provides a comprehensive, step-by-step protocol for the synthesis of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid. The described methodology is based on the nucleophilic attack of the amino group of glycine on homophthalic anhydride, leading to the formation of an imide ring. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and success.

Reaction Principle

The synthesis proceeds via a condensation reaction between homophthalic anhydride and glycine. The amino group of glycine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring fused to the dihydroisoquinoline core. Acetic acid is a common solvent and catalyst for this type of reaction, facilitating the dehydration step.

Materials and Equipment

Reagents
ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
Homophthalic AnhydrideC₉H₆O₃162.14≥98%Sigma-Aldrich
GlycineC₂H₅NO₂75.07≥99%Fisher Scientific
Glacial Acetic AcidCH₃COOH60.05ACS GradeVWR
EthanolC₂H₅OH46.0795% or AbsoluteDecon Labs
Deionized WaterH₂O18.02N/AIn-house
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

Experimental Protocol

Synthesis of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid

The overall workflow for the synthesis is depicted in the following diagram:

SynthesisWorkflow Reactants Homophthalic Anhydride + Glycine Reaction Reflux in Glacial Acetic Acid Reactants->Reaction Step 1 Workup Cooling & Precipitation Reaction->Workup Step 2 Purification Filtration & Washing Workup->Purification Step 3 Drying Drying in Vacuo Purification->Drying Step 4 Product (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid Drying->Product

Figure 1: Workflow for the synthesis of the target compound.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add homophthalic anhydride (1.62 g, 10 mmol) and glycine (0.75 g, 10 mmol).

    • Rationale: An equimolar ratio of reactants is used to ensure complete consumption of the starting materials.

  • Solvent Addition and Reflux: To the flask, add 20 mL of glacial acetic acid. Fit the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to reflux with continuous stirring.

    • Rationale: Glacial acetic acid serves as both the solvent and a catalyst for the dehydration step. Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction. The reaction of phthalic anhydride with amino acids is often carried out in refluxing glacial acetic acid[2][3].

  • Reaction Monitoring: Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid).

    • Rationale: Monitoring the reaction ensures that it goes to completion and helps in determining the appropriate reaction time.

  • Product Precipitation: After the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution upon cooling.

    • Rationale: The solubility of the product in acetic acid decreases as the temperature is lowered, leading to its precipitation.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Rationale: Vacuum filtration is an efficient method for separating the solid product from the liquid reaction mixture.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL) to remove any residual acetic acid and unreacted starting materials.

    • Rationale: Washing with cold ethanol removes impurities that are soluble in ethanol but in which the product has limited solubility. The water wash is to remove any remaining acetic acid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is obtained.

    • Rationale: Drying under vacuum at a moderate temperature removes residual solvents without causing decomposition of the product.

Characterization

The identity and purity of the synthesized (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid can be confirmed by various analytical techniques:

  • Melting Point: Determine the melting point of the product and compare it with the literature value.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and aliphatic protons and the carboxylic acid proton.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the number and types of carbon atoms in the molecule.

    • IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the imide C=O stretches.

    • Mass Spectrometry (MS): To determine the molecular weight of the product. The accurate mass should be 219.0532[4].

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals[5][6].

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors[5].

  • Handling of Reagents:

    • Homophthalic Anhydride: May cause skin and eye irritation. Avoid breathing dust[5].

    • Glycine: Generally considered low hazard, but good laboratory practices should be followed[6][7].

    • Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Expected Yield

The expected yield for this reaction is typically in the range of 70-85%, depending on the reaction conditions and purification efficiency.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reaction.Increase the reflux time and monitor the reaction by TLC.
Loss of product during workup.Ensure the product has fully precipitated before filtration. Use minimal amounts of cold solvent for washing.
Impure ProductIncomplete removal of starting materials or byproducts.Recrystallize the product from a suitable solvent system (e.g., ethanol/water).

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their research and development needs. The provided rationale for each step aims to empower the user with a deeper understanding of the chemical process, allowing for potential optimization and adaptation for related syntheses.

References

  • Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. Der Pharma Chemica. Available at: [Link]

  • Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Publishing. (August 15 2023). Available at: [Link]

  • Homophthalic acid and anhydride. Organic Syntheses Procedure. Available at: [Link]

  • Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl group of the other amino acid with the elimination of a molecule of water. For example. Available at: [Link]

  • SAFETY DATA SHEET - Glycine anhydride. Thermo Fisher Scientific. (September 10 2025). Available at: [Link]

  • Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. K.T.H.M. College. Available at: [Link]

  • Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines. Arkat USA. Available at: [Link]

  • The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. MDPI. (December 02 2022). Available at: [Link]

  • Safety Data Sheet Glycine Revision 4, Date 02 Jul 2023. Redox. (September 23 2025). Available at: [Link]

  • One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N. ResearchGate. Available at: [Link]

  • Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. ResearchGate. (May 23 2019). Available at: [Link]

Sources

Application

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid

Introduction & Scope 2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid, commonly referred to as an N-acetic acid derivative of homophthalimide, is a critical building block in medicinal chemistry[1]. Its unique bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid, commonly referred to as an N-acetic acid derivative of homophthalimide, is a critical building block in medicinal chemistry[1]. Its unique bicyclic structure—a benzene ring fused to a six-membered imide (1,3-dioxo-1,2,3,4-tetrahydroisoquinoline)—makes it a valuable intermediate for synthesizing aldose reductase inhibitors, anticancer agents, and HIV integrase inhibitors.

This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of this molecule. By deconstructing the structural causality behind its spectral features, this guide empowers researchers to confidently verify the integrity of their synthesized or procured materials.

Structural Deconstruction & NMR Causality

Understanding the NMR spectrum of 2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid requires analyzing the electronic environments dictated by its homophthalimide core[1]. The chemical shifts are not random; they are governed by predictable stereoelectronic effects[2].

¹H NMR Causality
  • Anisotropic Deshielding of H-8: The aromatic proton at the C-8 position (ortho to the C1 carbonyl) is spatially locked in the deshielding cone of the adjacent C1=O group. This strong magnetic anisotropy shifts the H-8 signal significantly downfield (~8.0–8.1 ppm) compared to the other aromatic protons (H-5, H-6, H-7), which resonate between 7.4 and 7.7 ppm[3].

  • Isolated Spin Systems: The molecule contains two distinct aliphatic methylene groups. The C4-methylene (part of the homophthalimide ring) is sandwiched between the aromatic ring and the C3 carbonyl. Lacking adjacent protons, it appears as a sharp singlet (~4.15 ppm)[2]. Similarly, the N-methylene of the acetic acid group appears as a distinct singlet (~4.55 ppm) due to the strong electron-withdrawing effects of the imide nitrogen and the carboxylic acid[2].

¹³C NMR Causality
  • Carbonyl Differentiation: The molecule possesses three distinct carbonyl carbons that can be differentiated by their conjugation states. The C1=O (~164.5 ppm) is directly conjugated with the aromatic ring; this resonance delocalization increases its electron density, shielding it relative to the C3=O[2]. In contrast, the C3=O (~170.5 ppm) lacks extended conjugation and suffers from the inductive electron withdrawal of the adjacent C4-methylene and nitrogen, making it highly deshielded[2]. The carboxylic acid carbon (COOH) typically resonates around 169.5 ppm.

NMR_Causality Molecule 2-(1,3-Dioxo-3,4-dihydroisoquinolin -2(1H)-yl)acetic acid C1 C1 Carbonyl (Conjugated) Molecule->C1 C3 C3 Carbonyl (Non-Conjugated) Molecule->C3 H8 H-8 Aromatic Proton (Ortho to C1=O) Molecule->H8 C4 C4 Methylene (Isolated Spin) Molecule->C4 C1->H8 Spatial Anisotropy S_C1 13C: ~164 ppm (Resonance Shielded) C1->S_C1 S_C3 13C: ~170 ppm (Inductively Deshielded) C3->S_C3 S_H8 1H: ~8.1 ppm (dd) (Anisotropic Deshielding) H8->S_H8 S_C4 1H: ~4.1 ppm (s) (No Scalar Coupling) C4->S_C4

Logical causality of NMR chemical shifts based on the structural features of the molecule.

Experimental Protocol & Self-Validating Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system. By cross-referencing integration values and predicted multiplicity against the acquired data, the operator can definitively confirm the molecule's identity.

Sample Preparation
  • Solvent Selection: Use Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS). DMSO-d6 is required because the polar carboxylic acid group severely limits solubility in CDCl3.

  • Concentration: Weigh 5–10 mg of the analyte into a clean glass vial.

  • Dissolution: Add 0.6 mL of DMSO-d6. Sonicate for 60 seconds to ensure complete dissolution. Transfer the homogeneous solution to a standard 5 mm NMR tube.

Acquisition Parameters (400 MHz or 500 MHz Spectrometer)
  • ¹H NMR:

    • Number of Scans (ns): 16

    • Relaxation Delay (d1): 2.0 seconds (ensures complete relaxation for accurate integration).

    • Spectral Width: 15 ppm (to capture the highly deshielded COOH proton).

  • ¹³C NMR:

    • Number of Scans (ns): 1024 (minimum, due to the presence of three quaternary carbonyl carbons).

    • Relaxation Delay (d1): 2.0 - 3.0 seconds.

    • Proton Decoupling: WALTZ-16 sequence.

The Self-Validating Verification System

Once the spectra are processed (Fourier Transformed, phase-corrected, and baseline-corrected), apply the following validation logic:

  • Proton Mass Balance: The total integral of the ¹H spectrum must exactly equal 9 protons .

  • The "2+2" Aliphatic Rule: The aliphatic region must show exactly two singlets integrating to 2 protons each (~4.15 ppm and ~4.55 ppm). Any splitting (doublets/triplets) immediately indicates an impurity or structural isomer.

  • The Carbonyl Triad: The ¹³C spectrum must display exactly three peaks between 160–175 ppm. If only two are visible, the relaxation delay (d1) was insufficient, or the sample concentration is too low.

NMR_Workflow Prep 1. Sample Preparation Dissolve 5-10 mg in 0.6 mL DMSO-d6 Acq 2. Data Acquisition 1H (16 scans) & 13C (1024 scans) Prep->Acq Proc 3. Spectral Processing Fourier Transform, Phase & Baseline Corr. Acq->Proc Assign 4. Peak Assignment Integrals, Multiplicity, Chemical Shifts Proc->Assign Valid 5. Structure Validation Cross-reference with Empirical Rules Assign->Valid

Step-by-step experimental workflow for self-validating NMR acquisition and analysis.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for 2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid in DMSO-d6[2],[3].

Table 1: ¹H NMR Assignments (DMSO-d6, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Causality
~12.80br s1H-COOHHighly deshielded acidic proton; broad due to exchange.
~8.05dd (J = 8.0, 1.2 Hz)1HAr-H (C8)Anisotropic deshielding by the adjacent C1=O group.
~7.65td (J = 7.5, 1.2 Hz)1HAr-H (C6)Standard aromatic resonance; coupled to H5 and H7.
~7.45 - 7.55m2HAr-H (C5, C7)Standard aromatic resonance.
~4.55s2HN-CH₂-COOHDeshielded by imide nitrogen and carboxylic acid.
~4.15s2HC4-CH₂Isolated spin system in the homophthalimide ring.
Table 2: ¹³C NMR Assignments (DMSO-d6, 100 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Causality
~170.5Quaternary (C=O)C3=O (Imide)Inductively deshielded; lacks aromatic conjugation.
~169.5Quaternary (C=O)-COOHStandard carboxylic acid resonance.
~164.5Quaternary (C=O)C1=O (Imide)Shielded relative to C3 due to resonance with the benzene ring.
~135.0Quaternary (Ar)C4aBridgehead carbon adjacent to C4 methylene.
~134.0Methine (Ar)C6Aromatic methine.
~128.0Quaternary (Ar)C8aBridgehead carbon adjacent to C1 carbonyl.
~127.0 - 128.5Methine (Ar)C5, C7, C8Remaining aromatic methines.
~41.5Methylene (CH₂)N-CH₂-COOHAliphatic carbon bound to imide nitrogen.
~36.5Methylene (CH₂)C4-CH₂Aliphatic carbon in the homophthalimide core.

References

  • LGC Standards. "2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid - Chemical Data." LGC Standards. URL:[1]

  • Arkat USA. "The oxidation of 3-alkylhomophthalimide derivatives by dioxygen in alkaline media and Bischler-Napieralski reactions." Arkivoc, 2000. URL:[2]

  • Canadian Science Publishing. "Spiroalkylation of some Homophthalimides and Oxindoles with 1-Bromo-2-chloroethane." Canadian Journal of Chemistry, 1971. URL:[3]

Sources

Method

The Strategic Application of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid in the Synthesis of Isoquinoline Alkaloids

Application Note & Synthetic Protocols Authored by: [Your Name], Senior Application Scientist Abstract Isoquinoline alkaloids represent a large and structurally diverse family of natural products with a wide range of pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocols

Authored by: [Your Name], Senior Application Scientist

Abstract

Isoquinoline alkaloids represent a large and structurally diverse family of natural products with a wide range of profound pharmacological activities.[1] This has rendered them attractive targets in synthetic and medicinal chemistry. A key challenge in their synthesis is the efficient construction of the core isoquinoline scaffold with desired substitution patterns. This application note details the strategic use of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid as a versatile and readily accessible precursor for the synthesis of a variety of isoquinoline alkaloids. We present detailed protocols for the synthesis of this precursor and its subsequent transformation into key alkaloid skeletons, including protoberberines, through N-acyliminium ion-mediated cyclizations. The methodologies described herein offer researchers and drug development professionals a robust and adaptable platform for the exploration of novel isoquinoline-based therapeutic agents.

Introduction: The Significance of Isoquinoline Alkaloids and the Utility of a Versatile Precursor

The isoquinoline structural motif is a cornerstone of numerous biologically active natural products, exhibiting activities ranging from antimicrobial and anticancer to analgesic and neuroprotective.[1][2] The development of efficient and modular synthetic routes to access these complex molecules is of paramount importance for drug discovery and development. Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, while powerful, often require harsh conditions and may have limitations in substrate scope.[3][4]

The use of N-acyliminium ions as reactive intermediates has emerged as a powerful strategy for the construction of nitrogen-containing heterocycles under milder conditions.[5] These electrophilic species can undergo intramolecular cyclization with a wide range of nucleophiles, including electron-rich aromatic rings, to form complex polycyclic structures.

This guide focuses on the application of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid, a readily prepared N-substituted homophthalimide derivative, as a precursor to N-acyliminium ions for the synthesis of isoquinoline alkaloids. The dicarboximide functionality serves as a masked precursor to the reactive N-acyliminium ion, which can be unmasked under reductive conditions. The acetic acid moiety offers a handle for further synthetic manipulations or can be strategically cleaved via decarboxylation during the synthetic sequence.

Synthesis of the Precursor: (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid

The synthesis of the title precursor can be efficiently achieved through the condensation of homophthalic anhydride with glycine. This reaction proceeds via the formation of an initial amic acid intermediate, which then undergoes cyclodehydration to furnish the desired N-substituted homophthalimide.

Protocol 1: Synthesis of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid

Materials:

  • Homophthalic anhydride

  • Glycine

  • Glacial acetic acid

  • Acetic anhydride

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend homophthalic anhydride (1.0 eq) and glycine (1.1 eq) in glacial acetic acid.

  • Heat the mixture to reflux with vigorous stirring for 2-3 hours. The initial suspension should gradually become a clear solution.

  • After the initial reflux period, carefully add acetic anhydride (2.0 eq) to the reaction mixture.

  • Continue to reflux the mixture for an additional 4-6 hours to ensure complete cyclodehydration. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into ice-cold water with stirring. A white precipitate of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid will form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the pure product.

Expected Yield: 85-95%

Characterization Data:

  • Appearance: White to off-white solid.

  • 1H NMR (400 MHz, DMSO-d6): δ 13.1 (s, 1H, COOH), 8.0-7.5 (m, 4H, Ar-H), 4.3 (s, 2H, N-CH2-COOH), 4.2 (s, 2H, Ar-CH2-CO).

  • 13C NMR (100 MHz, DMSO-d6): δ 170.5, 167.8, 167.5, 134.5, 132.0, 129.8, 128.5, 128.0, 126.0, 41.5, 33.0.

Diagram: Synthesis of the Precursor

Homophthalic_Anhydride Homophthalic Anhydride Precursor (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid Homophthalic_Anhydride->Precursor 1. Glycine, Acetic Acid, Reflux 2. Acetic Anhydride, Reflux Glycine Glycine Glycine->Precursor

Caption: Synthesis of the key precursor from homophthalic anhydride and glycine.

Generation of the N-Acyliminium Ion and Subsequent Cyclization

The cornerstone of this synthetic strategy is the selective reduction of one of the carbonyl groups of the dicarboximide to a hydroxylactam. This hydroxylactam is a stable precursor to the highly electrophilic N-acyliminium ion, which can be generated in situ upon treatment with a Lewis or Brønsted acid. The N-acyliminium ion then undergoes an intramolecular electrophilic aromatic substitution (a Pictet-Spengler type cyclization) to construct the core tetrahydroisoquinoline skeleton.

Protocol 2: Synthesis of a Protoberberine Alkaloid Precursor

This protocol outlines the synthesis of a tetracyclic precursor to protoberberine alkaloids, such as berberine and sanguinarine.[6][7] The strategy involves the reaction of a substituted phenethylamine with the pre-formed (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid, followed by reduction and cyclization.

Step 1: Synthesis of the N-(β-Arylethyl) Precursor

  • Couple (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid with a desired β-arylethylamine (e.g., 3,4-dimethoxyphenethylamine) using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Step 2: Reductive Cyclization Cascade

Materials:

  • N-(β-Arylethyl) precursor from Step 1

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Formic acid or a Lewis acid (e.g., BF₃·OEt₂)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-(β-arylethyl) precursor (1.0 eq) in a mixture of methanol and DCM at 0 °C.

  • Add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution. The reduction of one imide carbonyl to the hydroxylactam is generally regioselective.[8] Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude hydroxylactam.

  • Dissolve the crude hydroxylactam in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C and add formic acid (or a Lewis acid) dropwise. The N-acyliminium ion will be generated in situ.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The intramolecular cyclization will proceed to form the tetracyclic protoberberine skeleton.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the tetrahydroprotoberberine derivative.

Note: The acetic acid moiety may undergo decarboxylation under the acidic conditions of the cyclization.[6]

Diagram: General Synthetic Pathway to Protoberberine Alkaloids

cluster_0 Precursor Synthesis cluster_1 N-Acyliminium Ion Formation & Cyclization cluster_2 Final Alkaloid Synthesis Precursor (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid Amide N-(β-Arylethyl) Amide Precursor->Amide β-Arylethylamine, Coupling Agent Hydroxylactam Hydroxylactam Amide->Hydroxylactam NaBH₄, MeOH Acyliminium N-Acyliminium Ion Hydroxylactam->Acyliminium Acid (e.g., HCOOH) Cyclized_Product Tetrahydroprotoberberine Acyliminium->Cyclized_Product Intramolecular Cyclization Protoberberine Protoberberine Alkaloid (e.g., Berberine) Cyclized_Product->Protoberberine Aromatization/ Further Modification

Caption: General workflow for the synthesis of protoberberine alkaloids.

Diversification and Further Transformations

The tetrahydroprotoberberine core synthesized via the N-acyliminium ion cyclization can be further elaborated to access a variety of naturally occurring alkaloids.

  • Aromatization: The tetrahydroisoquinoline ring can be aromatized to the corresponding isoquinoline using oxidizing agents such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) in a suitable solvent.

  • Functional Group Interconversion: Substituents on the aromatic rings can be modified to introduce further diversity. For example, methoxy groups can be demethylated to hydroxyl groups using reagents like boron tribromide (BBr₃).

  • Conversion to Other Alkaloid Classes: Protoberberine alkaloids can serve as precursors for other classes of isoquinoline alkaloids. For instance, oxidative C-N bond cleavage can lead to the formation of protopine alkaloids. Further rearrangements can yield benzophenanthridine alkaloids like sanguinarine.[9]

Alternative Strategy: Bischler-Napieralski Approach

An alternative and complementary strategy for the synthesis of isoquinoline alkaloids from the (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid precursor involves a modification of the Bischler-Napieralski reaction.[10][11]

Protocol 3: Modified Bischler-Napieralski Synthesis
  • Amide Formation: Couple the carboxylic acid of the precursor with a desired β-phenylethylamine to form the corresponding amide.

  • Reduction of the Imide: Selectively reduce one of the imide carbonyls to a hydroxyl group using sodium borohydride as described in Protocol 2.

  • Bischler-Napieralski Cyclization: Treat the resulting hydroxylactam-amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[12] This will effect cyclization to form a 3,4-dihydroisoquinoline intermediate.

  • Reduction: Reduce the resulting imine functionality of the dihydroisoquinoline to a tetrahydroisoquinoline using a reducing agent like sodium borohydride.

  • Further Elaboration: The resulting tetrahydroisoquinoline can be further modified as described previously.

Diagram: Bischler-Napieralski Approach

Amide N-(β-Arylethyl) Amide of Precursor Hydroxylactam_Amide Hydroxylactam-Amide Amide->Hydroxylactam_Amide NaBH₄ Dihydroisoquinoline 3,4-Dihydroisoquinoline Hydroxylactam_Amide->Dihydroisoquinoline POCl₃ or PPA Tetrahydroisoquinoline Tetrahydroisoquinoline Dihydroisoquinoline->Tetrahydroisoquinoline NaBH₄

Sources

Application

Application Note: Mass Spectrometry Fragmentation Analysis of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid

Introduction (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid is a molecule of interest in medicinal chemistry and drug discovery, often serving as a building block or a metabolite in the development of new therape...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid is a molecule of interest in medicinal chemistry and drug discovery, often serving as a building block or a metabolite in the development of new therapeutic agents. Its structure, featuring a cyclic imide (the dihydroisoquinoline-1,3-dione core) and a carboxylic acid moiety, presents a unique profile for mass spectrometric analysis. Understanding its fragmentation behavior under collision-induced dissociation (CID) is crucial for its unambiguous identification and quantification in complex biological matrices.

This application note provides a detailed examination of the mass spectrometric fragmentation pattern of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid. We will propose the primary fragmentation pathways in both positive and negative electrospray ionization (ESI) modes, supported by established principles of gas-phase ion chemistry. Furthermore, a comprehensive, field-proven protocol for its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented, designed to serve as a robust starting point for method development and validation.

Proposed Fragmentation Pathways

The fragmentation of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (exact mass: 219.0532)[1] is dictated by the lability of the carboxylic acid group and the stability of the cyclic imide core. The ionization mode significantly influences the initial fragmentation steps.

Negative Ion Mode (ESI-) Fragmentation

In negative ion mode, the molecule readily deprotonates at the carboxylic acid group to form the precursor ion [M-H]⁻ at m/z 218.0459. The subsequent fragmentation is primarily driven by the loss of small, stable neutral molecules.

  • Primary Fragmentation: Decarboxylation: The most favorable fragmentation pathway for the [M-H]⁻ ion is the neutral loss of carbon dioxide (CO₂, 44.01 Da). This is a classic fragmentation for deprotonated carboxylic acids[2][3][4]. This leads to the formation of a highly stable carbanion at m/z 174.0352 .

  • Secondary Fragmentation: Further fragmentation of the m/z 174 ion is less common due to its stability but could involve the opening of the imide ring and subsequent loss of carbon monoxide (CO).

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, protonation typically occurs on one of the carbonyl oxygens or the nitrogen atom of the imide, forming the precursor ion [M+H]⁺ at m/z 220.0604.

  • Pathway A: Loss of Water and CO: A characteristic fragmentation pathway for protonated carboxylic acids involves the loss of water (H₂O, 18.01 Da) followed by the loss of carbon monoxide (CO, 28.00 Da). This would lead to a fragment at m/z 174.0444 .

  • Pathway B: Alpha-Cleavage of the Acetic Acid Side Chain: A direct cleavage of the C-C bond between the methylene group and the carbonyl group of the acetic acid moiety can occur. This would result in the loss of the carboxymethyl radical (•CH₂COOH, 59.01 Da) leading to a fragment at m/z 161.0444 . A similar fragmentation pattern has been observed for related N-substituted imides[5].

  • Pathway C: Decarboxylation: Similar to the negative mode, loss of CO₂ (44.01 Da) can occur, although it is generally less favored in positive mode for this type of structure compared to the loss of water and CO. This would result in an ion at m/z 176.0522 .

The proposed fragmentation pathway for (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid is illustrated in the diagram below.

fragmentation_pathway cluster_neg Negative Ion Mode (ESI-) cluster_pos Positive Ion Mode (ESI+) neg_precursor [M-H]⁻ m/z 218.0459 neg_frag1 Fragment m/z 174.0352 neg_precursor->neg_frag1 - CO₂ (44.01 Da) pos_precursor [M+H]⁺ m/z 220.0604 pos_frag1 Fragment m/z 174.0444 pos_precursor->pos_frag1 - H₂O, - CO pos_frag2 Fragment m/z 161.0444 pos_precursor->pos_frag2 - •CH₂COOH

Caption: Proposed fragmentation of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid.

Quantitative Data Summary

The following table summarizes the key ions and their proposed structures.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure
Negative (ESI-) 218.0459174.035244.01 (CO₂)[1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl]methyl anion
Positive (ESI+) 220.0604174.044446.01 (H₂O + CO)Acylium ion derived from the isoquinoline dione
Positive (ESI+) 220.0604161.044459.01 (•CH₂COOH)Protonated 3,4-dihydroisoquinoline-1,3(2H)-dione

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the analysis of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid using a standard high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

Experimental Workflow

The overall workflow for the analysis is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Stock Solution (1 mg/mL in Methanol) dilution Working Standard (1 µg/mL in 50:50 ACN:H₂O) start->dilution Serial Dilution hplc HPLC Separation (C18 Column) dilution->hplc ms Tandem Mass Spectrometry (ESI+/ESI-, MRM) hplc->ms Eluent Transfer integration Peak Integration ms->integration quant Quantification & Confirmation integration->quant

Caption: Workflow for LC-MS/MS analysis.

Materials and Reagents
  • (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid reference standard

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • Formic acid (≥98%)

  • Ammonium hydroxide (for negative mode, optional)

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of the reference standard and dissolve it in 1 mL of methanol. This solution should be stored at -20°C.

  • Working Standard (1 µg/mL): Perform a serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL. This working standard is used for injection.

Liquid Chromatography (LC) Conditions

The goal of the chromatography is to achieve good peak shape and retention, separating the analyte from potential matrix interferences.

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Rationale: A C18 column provides good retention for this moderately polar compound. The formic acid in the mobile phase aids in protonation for positive ESI mode and can also improve peak shape in negative mode. The gradient allows for efficient elution and column cleaning.

Mass Spectrometry (MS) Conditions

The following are starting parameters for a triple quadrupole mass spectrometer. These should be optimized for the specific instrument being used.

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative (run in separate injections or with fast polarity switching if available)

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Collision Gas: Nitrogen

  • Multiple Reaction Monitoring (MRM) Transitions:

ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Negative 218.0174.015Quantifier
Positive 220.1174.020Quantifier
Positive 220.1161.025Qualifier

Rationale: The chosen MRM transitions are based on the most intense and specific fragmentations proposed in Section 2. The quantifier transition should be the most abundant and reproducible, while the qualifier transition confirms the identity of the analyte. Collision energies should be optimized to maximize the signal of the product ions.

Conclusion

The mass spectrometric fragmentation of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid is characterized by predictable cleavages related to its carboxylic acid and cyclic imide functionalities. In negative ESI mode, decarboxylation is the dominant fragmentation pathway. In positive ESI mode, fragmentation involves the loss of water and carbon monoxide, as well as cleavage of the acetic acid side chain. The provided LC-MS/MS protocol offers a reliable and robust starting point for the sensitive and specific detection and quantification of this compound. This application note serves as a valuable resource for researchers in method development for pharmacokinetic, metabolism, and other related studies.

References

  • Bowie, J. H. (1990). Mass Spectrometry of Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
  • Cravotto, G., et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-substituted 3,4-pyridinedicarboximides. Arkivoc, 2010(11), 215-231. Available at: [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. Available at: [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved March 19, 2026, from [Link]

Sources

Method

Application of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid in high-throughput drug screening

An in-depth guide has been structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the application of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide has been structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the application of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid in high-throughput drug screening. The document details the scientific rationale, proposes screening strategies, and provides exemplary protocols based on the compound's structural similarity to known bioactive molecules.

Scientific Rationale and Therapeutic Potential

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid belongs to a class of compounds containing a phthalimide-like scaffold. This structural motif is notably present in thalidomide and its analogues, which are known for their immunomodulatory and anti-angiogenic properties. The development of thalidomide analogues, often referred to as Immunomodulatory drugs (IMiDs), has been a significant area of research in anticancer drug discovery.[1] These compounds have demonstrated potent inhibition of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, and have been investigated for their efficacy in various neoplasms, including multiple myeloma.[1][2]

The core principle behind screening (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid lies in the hypothesis that it may share similar biological activities with thalidomide and its derivatives. The phthalimide ring system is considered an essential pharmacophoric fragment for these activities.[3] Therefore, high-throughput screening (HTS) campaigns for this compound would logically focus on assays relevant to inflammation, angiogenesis, and cancer cell proliferation.

High-Throughput Screening (HTS) Strategy

A successful HTS campaign for (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid requires a multi-faceted approach, starting with primary screens to identify initial "hits," followed by secondary and orthogonal assays for validation and mechanism of action studies.

Primary Screening Assays

The initial screen should be robust, scalable, and cost-effective, designed to test a large library of compounds quickly.[4] For (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid and its derivatives, two primary assay types are recommended:

  • Cell-Based Assay for TNF-α Inhibition: This assay measures the compound's ability to inhibit the release of TNF-α from stimulated immune cells, such as peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1). Lipopolysaccharide (LPS) is commonly used to stimulate TNF-α production.[1]

  • Anti-Proliferative Assay: This assay assesses the compound's ability to inhibit the growth of cancer cell lines. A variety of cell lines can be used, representing different cancer types, such as hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3).[2]

Secondary and Orthogonal Assays

Hits identified from the primary screens should be further investigated using secondary and orthogonal assays to confirm their activity and elucidate their mechanism of action. These can include:

  • Anti-Angiogenesis Assays:

    • Endothelial Tube Formation Assay: This in vitro assay measures the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures on a basement membrane matrix.[5] Inhibition of tube formation is indicative of anti-angiogenic activity.

    • Vascular Endothelial Growth Factor (VEGF) Expression Assay: This assay measures the compound's effect on the expression of VEGF, a key pro-angiogenic factor, in cancer cells.[2]

  • Mechanism of Action Studies:

    • Caspase Activity Assays: To determine if the anti-proliferative effect is due to apoptosis, assays for key caspases, such as caspase-8, can be performed.[2]

    • NF-κB Pathway Analysis: The transcription factor NF-κB is a critical regulator of inflammation and cell survival. Assays to measure the compound's effect on NF-κB activation can provide insight into its mechanism.[2]

The overall workflow for an HTS campaign is depicted in the following diagram:

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Secondary Assays (Mechanism of Action) cluster_3 Lead Optimization Primary_Assay_1 Cell-Based TNF-α Inhibition Assay Dose_Response Dose-Response Curves (IC50) Primary_Assay_1->Dose_Response Primary_Assay_2 Anti-Proliferative Assay Primary_Assay_2->Dose_Response Orthogonal_Assay Orthogonal Assays Dose_Response->Orthogonal_Assay Angiogenesis_Assay Anti-Angiogenesis Assays (e.g., Tube Formation, VEGF) Orthogonal_Assay->Angiogenesis_Assay Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) Orthogonal_Assay->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., NF-κB) Orthogonal_Assay->Pathway_Analysis SAR Structure-Activity Relationship (SAR) Studies Angiogenesis_Assay->SAR Apoptosis_Assay->SAR Pathway_Analysis->SAR ADMET ADME/Tox Profiling SAR->ADMET Compound_Library Compound Library containing (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid Compound_Library->Primary_Assay_1 Compound_Library->Primary_Assay_2

Caption: High-throughput screening workflow for (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid.

Experimental Protocols

The following are detailed, step-by-step protocols for key assays in the proposed HTS campaign.

Protocol 1: High-Throughput TNF-α Inhibition Assay

Objective: To identify compounds that inhibit the release of TNF-α from LPS-stimulated human monocytic (THP-1) cells.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid and other test compounds

  • TNF-α ELISA kit

  • 384-well microplates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed cells into 384-well plates at a density of 5 x 10^4 cells/well.

    • Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

    • After differentiation, wash the cells with fresh medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in assay medium.

    • Add the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TNF-α inhibitor).

  • Stimulation:

    • Stimulate the cells with 1 µg/mL LPS for 6 hours to induce TNF-α production.

  • TNF-α Quantification:

    • Centrifuge the plates to pellet the cells.

    • Collect the supernatant and measure the TNF-α concentration using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of TNF-α release) for active compounds.

Data Presentation:

CompoundIC50 (µM) for TNF-α Inhibition
(1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid[To be determined]
Positive Control[Known value]
Negative ControlNo inhibition
Protocol 2: High-Throughput Anti-Angiogenesis Endothelial Tube Formation Assay

Objective: To assess the anti-angiogenic potential of test compounds by measuring their ability to inhibit HUVEC tube formation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement membrane extract (e.g., Matrigel)

  • (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid and other test compounds

  • Calcein AM

  • 96-well microplates

Procedure:

  • Plate Coating:

    • Thaw the basement membrane extract on ice.

    • Coat the wells of a 96-well plate with the extract and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in EGM-2.

    • Seed the cells onto the coated plate at a density of 1.5 x 10^4 cells/well.

    • Immediately add the test compounds at various concentrations. Include a vehicle control and a positive control (e.g., suramin).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours to allow for tube formation.

  • Visualization and Quantification:

    • Stain the cells with Calcein AM.

    • Visualize the tube formation using a fluorescence microscope.

    • Quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.

  • Data Analysis:

    • Calculate the percentage of inhibition of tube formation for each compound concentration.

    • Determine the IC50 value for active compounds.

Data Presentation:

CompoundIC50 (µM) for Tube Formation Inhibition
(1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid[To be determined]
Positive Control[Known value]
Negative ControlNo inhibition

Potential Signaling Pathways

The biological effects of thalidomide and its analogues are mediated through various signaling pathways. It is plausible that (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid could modulate similar pathways.

Signaling_Pathways cluster_0 Potential Cellular Effects cluster_1 Molecular Targets & Pathways Compound (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid TNFa ↓ TNF-α Production Compound->TNFa NFkB ↓ NF-κB Activation Compound->NFkB VEGF ↓ VEGF Expression Compound->VEGF Caspases ↑ Caspase Activation Compound->Caspases Anti_Inflammatory Anti-inflammatory Effects Anti_Angiogenic Anti-angiogenic Effects Anti_Proliferative Anti-proliferative Effects TNFa->Anti_Inflammatory NFkB->Anti_Inflammatory VEGF->Anti_Angiogenic Caspases->Anti_Proliferative

Caption: Potential signaling pathways modulated by (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid.

Conclusion

While direct high-throughput screening data for (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid is not extensively published, its structural similarity to the thalidomide family of compounds provides a strong rationale for its investigation as a potential therapeutic agent. The application notes and protocols detailed here offer a comprehensive framework for initiating a high-throughput drug screening campaign to explore its anti-inflammatory, anti-angiogenic, and anti-proliferative activities. A systematic approach, from primary screening to mechanism of action studies, will be crucial in uncovering the therapeutic potential of this and related novel chemical entities.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid

Welcome to the Technical Support Center for the synthesis of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (also known as homophthalimide acetic acid). This guide is designed for researchers and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (also known as homophthalimide acetic acid). This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of this critical homophthalimide building block.

Rather than a simple recipe, this guide provides a mechanistic breakdown of the condensation reaction between homophthalic anhydride and glycine, followed by a self-validating protocol, quantitative optimization data, and an advanced troubleshooting FAQ.

Mechanistic Causality & Reaction Workflow

The formation of the cyclic imide proceeds via a two-step addition-elimination pathway. First, the nucleophilic amine of glycine attacks the electrophilic carbonyl of homophthalic anhydride, opening the ring to form a homophthalamic acid intermediate (amic acid).

The second, rate-limiting step is the intramolecular cyclization-dehydration. Glacial acetic acid is chosen as the solvent because it is not merely a passive medium; it actively catalyzes this concerted bond reorganization through a hydrogen-bonded transition state[1]. Because the dehydration is an equilibrium process, the presence of water will stall the reaction at the amic acid stage.

Mechanism HA Homophthalic Anhydride (Electrophile) AA Amic Acid Intermediate HA->AA Nucleophilic Attack GLY Glycine (Nucleophile) GLY->AA PROD (1,3-Dioxo-3,4-dihydroisoquinolin -2(1H)-yl)acetic acid AA->PROD Cyclization & Dehydration (-H2O)

Mechanistic pathway of homophthalimide acetic acid synthesis via addition-elimination.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol incorporates in-process controls (IPC) to ensure the system is self-validating. You will not proceed to workup until the analytical data confirms the reaction is complete.

Reagents & Materials:

  • Homophthalic anhydride (1.0 eq, limiting reagent)

  • Glycine (1.1 eq)

  • Glacial acetic acid (10 mL per gram of anhydride)

  • Acetic anhydride (0.5 eq)

Step-by-Step Methodology:

  • Preparation: Charge a rigorously dried round-bottom flask with homophthalic anhydride and glycine. Ensure no basic residues are present on the glassware.

  • Solvent Addition: Add glacial acetic acid followed by acetic anhydride. The acetic anhydride acts as a chemical water scavenger to drive the equilibrium forward[2].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 118°C) under a nitrogen atmosphere. Stir vigorously (>500 rpm) to suspend the insoluble glycine.

  • In-Process Control (IPC) - 4 Hours: Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Check: Look for the disappearance of the amic acid intermediate ( m/z 238 [M+H]+ ) and the dominance of the target product ( m/z 220 [M+H]+ ). If the intermediate persists, continue refluxing for 2 additional hours.

  • Precipitation: Once validated by IPC, remove the heat source and allow the mixture to cool to 60°C. Pour the warm mixture slowly into vigorously stirred crushed ice/water (3x the reaction volume).

  • Isolation: Stir the resulting white/pale-yellow suspension for 30 minutes to ensure complete hydrolysis of any unreacted acetic anhydride. Filter under vacuum.

  • Purification: Wash the filter cake with copious amounts of cold water to remove residual acetic acid and unreacted glycine. Recrystallize the crude solid from aqueous ethanol to afford the pure product.

Quantitative Optimization Data

The table below summarizes the causality behind solvent and additive choices, demonstrating how chemical dehydration drastically improves the isolated yield.

Solvent SystemTemperatureAdditiveReaction TimeIsolated YieldPrimary Impurity Profile
Glacial Acetic Acid118°C (Reflux)None6 h68%Amic acid intermediate (Incomplete dehydration)
Glacial Acetic Acid 118°C (Reflux) Acetic Anhydride (0.5 eq) 4 h 91% Trace homophthalic acid
Toluene110°C (Reflux)Dean-Stark Trap12 h42%Unreacted glycine (Poor solubility)
DMF150°CNone4 h35%HPA Dimers / Dark Tars (Thermal degradation)

Troubleshooting & FAQs

If your synthesis deviates from the expected yields, consult the logic tree and the specific Q&A below to diagnose the chemical root cause.

Troubleshooting Start Issue: Low Yield or Impure Product Check In-Process Control: Analyze Crude by LC-MS Start->Check Polar Major Polar Impurity (Uncyclized Amic Acid) Check->Polar Incomplete Dehydration NonPolar Non-Polar Impurities (Dimerization/Degradation) Check->NonPolar Thermal or Base Degradation Fix1 Action: Add Acetic Anhydride & Extend Reflux Time Polar->Fix1 Fix2 Action: Lower Temperature & Ensure Base-Free Glassware NonPolar->Fix2

Troubleshooting logic tree for identifying and resolving common synthesis failures.

Q: My LC-MS shows a massive peak with an m/z of 238 instead of the expected 220. What happened? A: Your reaction has stalled at the uncyclized amic acid intermediate (MW = 237 g/mol ). The cyclization-dehydration step is equilibrium-driven. If your glacial acetic acid has absorbed atmospheric moisture, the equilibrium shifts backward. Solution: Ensure you are using strictly anhydrous glacial acetic acid. The addition of a chemical dehydrating agent, such as acetic anhydride (0.5 to 1.0 eq), will drive the equilibrium forward by irreversibly consuming the liberated water[2].

Q: The reaction mixture turned pitch black, and I isolated a complex mixture of non-polar impurities. How do I prevent this? A: Homophthalic anhydride is highly prone to self-condensation and dimerization, yielding isocoumarin derivatives. This side-reaction is severely exacerbated by the presence of basic impurities or prolonged thermal stress[3]. Solution: Ensure your glassware is acid-washed and entirely free of residual base (e.g., from previous basic baths). Strictly control your heating mantle to avoid localized superheating on the flask walls, and use the IPC method to stop the reaction the moment the intermediate is consumed.

Q: Glycine remains undissolved as a white suspension in the acetic acid. Is this normal, and does it hurt the yield? A: Yes, this is normal initially. Glycine is a zwitterion with extremely poor solubility in organic solvents. As the reaction reaches reflux, the suspended glycine reacts at the solid-liquid interface to form the highly soluble amic acid intermediate. Solution: Ensure a high stirring rate (>500 rpm) to maximize mass transfer. If solubility remains a critical bottleneck at your specific scale, consider substituting glycine with glycine methyl ester hydrochloride (plus one equivalent of sodium acetate to free-base it in situ), followed by a mild aqueous ester hydrolysis post-cyclization.

References

  • Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism Source: MDPI
  • Dimerization and comments on the reactivity of homophthalic anhydride Source: PMC (NIH)
  • Homophthalic acid and anhydride - Organic Syntheses Procedure Source: Organic Syntheses

Sources

Optimization

How to dissolve (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid in aqueous buffer solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of synthetic intermediates and drug-like molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of synthetic intermediates and drug-like molecules.

Dissolving 2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (CAS: 52208-61-4) requires a strategic approach. Because this molecule features a hydrophobic homophthalimide core paired with an ionizable carboxylic acid moiety, its solubility is not static—it is a dynamic property dictated by the pH of your solvent and the thermodynamic state of the powder.

Below is our comprehensive guide to profiling, dissolving, and troubleshooting this compound for your assays.

Compound Profiling & Quantitative Data

Before attempting dissolution, it is critical to understand the physicochemical parameters of the molecule. The presence of the carboxylic acid group means its solubility is governed by the Henderson-Hasselbalch equation; it will remain insoluble in acidic environments but will become highly soluble when deprotonated in basic or physiological buffers[1].

PropertyValue / Description
Chemical Name 2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid
CAS Number 52208-61-4
Molecular Weight 219.19 g/mol
Ionizable Group Carboxylic Acid (-COOH)
Estimated pKa ~3.5 – 4.5
Solubility Profile Highly pH-dependent. Poorly soluble at pH < 5.0; Soluble at pH > 6.5.
Recommended Solvents DMSO, DMF (for stock solutions); pH 7.4 buffers (for working solutions).

Experimental Workflows: Choosing Your Method

There are two primary methodologies for dissolving this compound, depending on your downstream application.

  • Kinetic Solubility (The DMSO Spike): Best for high-throughput screening (HTS) and cell-based assays. You bypass the crystal lattice energy by fully solvating the compound in DMSO first, then trapping it in a metastable dissolved state in an aqueous buffer [2].

  • Thermodynamic Solubility (Direct Aqueous): Best for structural biology, NMR, or formulations where organic solvents are strictly prohibited. This relies on true chemical equilibrium [3].

DissolutionWorkflow Start Dissolving (1,3-Dioxo-3,4-dihydroisoquinolin -2(1H)-yl)acetic acid Decision What is your downstream application? Start->Decision Bioassay Cellular Assays / HTS (Requires low volume) Decision->Bioassay High-Throughput Formulation Structural Bio / Formulation (Requires solvent-free) Decision->Formulation Bulk/Solvent-Free DMSO Step 1: Prepare 10-50 mM Stock in 100% DMSO Bioassay->DMSO Direct Step 1: Add solid powder directly to buffer Formulation->Direct Dilute Step 2: Spike into aqueous buffer (Keep DMSO < 1%) DMSO->Dilute Success1 Kinetic Solubility Achieved Dilute->Success1 Titrate Step 2: Titrate with 0.1M NaOH to maintain pH > 6.5 Direct->Titrate Success2 Thermodynamic Equilibrium Achieved Titrate->Success2

Decision tree for selecting the optimal dissolution workflow based on downstream application needs.

Step-by-Step Dissolution Protocols

Protocol A: Kinetic Solubility via DMSO Stock (For Bioassays)

Causality: Dissolving the crystalline powder directly into water is thermodynamically unfavorable. By creating a concentrated DMSO stock, we disrupt the crystal lattice. When spiked into a buffer, the compound remains dispersed in a metastable state long enough for standard assay windows [4].

  • Weighing: Accurately weigh the desired amount of the lyophilized powder into a sterile, light-blocking microcentrifuge tube.

  • Solvation: Add anhydrous, cell-culture grade DMSO to achieve a stock concentration of 10 mM to 50 mM.

  • Agitation: Vortex for 30 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 1 to 2 minutes.

  • Aqueous Dilution: Pre-warm your target aqueous buffer (e.g., PBS, HEPES) to 37°C. While vortexing the buffer, add the DMSO stock dropwise.

    • Self-Validation Check: The final solution must remain optically clear. If turbidity occurs, you have exceeded the kinetic solubility limit. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent cellular toxicity.

Protocol B: Thermodynamic Equilibrium (Direct Aqueous Dissolution)

Causality: When the free acid powder dissolves in water, it releases protons ( H+ ). This rapidly drops the local pH of the solution below the compound's pKa, causing the remaining powder to stay unionized and insoluble. We must manually intervene to neutralize these protons [1].

  • Suspension: Add the solid powder directly to your aqueous buffer (e.g., 50 mM Tris or Phosphate buffer). The solution will immediately become a cloudy suspension.

  • pH Monitoring: Insert a micro-pH probe. You will notice the pH has dropped significantly.

  • Titration: Slowly add micro-aliquots (e.g., 5-10 µL) of 0.1 M NaOH while stirring continuously.

  • Equilibration: As the pH rises above 6.5, the carboxylic acid will deprotonate into its highly soluble carboxylate salt form, and the solution will clarify.

  • Final Adjustment: Once the solution is clear, back-titrate with 0.1 M HCl if necessary to reach your exact target pH (e.g., pH 7.4). Filter through a 0.22 µm syringe filter to remove any microscopic undissolved particulates [3].

Troubleshooting & FAQs

Q: I added my 50 mM DMSO stock to 10 mM PBS (pH 7.4), and the compound immediately crashed out as a white precipitate. What happened? A: You likely encountered a "buffer capacity failure." Even though PBS is pH 7.4, a 10 mM buffer is relatively weak. When you spiked in a high concentration of the acidic compound, it overwhelmed the buffer, dropping the local pH below the compound's pKa, forcing it to precipitate. Solution: Use a stronger buffer (e.g., 50 mM or 100 mM HEPES) or pre-adjust the pH of your buffer to 8.0 before adding the DMSO stock, allowing the final pH to settle at 7.4.

Q: Can I use heat to force the compound into an aqueous solution? A: While gentle warming (up to 37°C) increases the kinetic rate of dissolution, boiling is not recommended. Heating does not change the fundamental pKa of the carboxylic acid. If the pH is too low, no amount of heat will keep it dissolved once it cools back to room temperature. Fix the pH first.

Q: How should I store the dissolved compound? A: Aqueous solutions of carboxylic acids are susceptible to microbial growth and slow hydrolysis over time. We recommend storing the compound as aliquots in 100% anhydrous DMSO at -20°C. Only prepare aqueous dilutions immediately before your experiment.

References

  • Alex Avdeef et al. "Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality." ADMET & DMPK. Available at:[Link]

  • Separation Science in Drug Development, Part 2: High-Throughput Characterization. Chromatography Online. Available at:[Link]

  • "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." American Pharmaceutical Review. Available at:[Link]

  • "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates." Analytical Chemistry - ACS Publications. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid Synthesis

Welcome to the Technical Support Center. The synthesis of (1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (commonly referred to as homophthalimide acetic acid) via the condensation of homophthalic anhydride and gl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of (1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (commonly referred to as homophthalimide acetic acid) via the condensation of homophthalic anhydride and glycine is a foundational reaction in the development of bioactive tricyclic alkaloids and integrase inhibitors.

While the theoretical transformation is straightforward, researchers frequently encounter yield-limiting impurities due to the highly activated nature of the homophthalimide core. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind each impurity and implement self-validating protocols to ensure your synthesis is robust and reproducible.

Mechanistic Overview of Impurity Formation

The condensation reaction proceeds via two distinct phases: a nucleophilic attack by glycine to form a ring-opened amic acid intermediate, followed by a thermally driven cyclodehydration to form the final 1,3-dioxo heterocycle. Most impurities arise from either a failure to drive the equilibrium of the second step or the unintended side-reactions of the highly acidic C4-methylene protons on the resulting homophthalimide ring.

Pathway HPA Homophthalic Anhydride + Glycine Amic Amic Acid Intermediate (Ring-opened) HPA->Amic Nucleophilic Attack Decarb Decarboxylation Byproducts (Thermal Degradation) HPA->Decarb Excessive Heat (>150°C) Target (1,3-Dioxo-3,4-dihydroisoquinolin- 2(1H)-yl)acetic acid Amic->Target Cyclodehydration (-H2O) Oxidation C4-Oxidation Byproducts (4-Hydroxy / 4-Oxo) Target->Oxidation Autooxidation (O2)

Reaction pathway and common impurity origins in homophthalimide acetic acid synthesis.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: My LC-MS shows a major peak with a mass of +18 Da relative to the target product. Why is the reaction stalling? A1: You are observing the uncyclized amic acid intermediate (N-(carboxymethyl)-2-(carboxymethyl)benzamide).

  • Causality: The elimination of water from the tetrahedral intermediate is the rate-determining step. If water accumulates in the reaction mixture, the equilibrium shifts backward, stalling the cyclization.

  • Solution: Conduct the reaction in glacial acetic acid. Acetic acid acts as a bifunctional catalyst, facilitating proton transfer during dehydration (1)[1]. If stalling persists, add a stoichiometric amount of acetic anhydride to chemically scavenge adventitious water.

Q2: I am detecting a +16 Da impurity (m/z 234 in negative mode) that co-elutes closely with the product. What is this, and how do I prevent it? A2: This is the 4-hydroxy derivative resulting from autooxidation.

  • Causality: The C4 methylene protons of the 1,3-dioxo-1,2,3,4-tetrahydroisoquinoline ring are highly acidic because they are flanked by a carbonyl and an aromatic ring. In the presence of trace base, light, or atmospheric oxygen, this position readily forms a radical or enolate that reacts with O₂ to form a hydroperoxide, which subsequently reduces to the 4-hydroxy impurity. This autooxidation is a well-documented degradation pathway for isoquinolinone derivatives (2)[2].

  • Solution: Degas all solvents by sparging with Argon or Nitrogen for 15 minutes prior to use. Run the reaction under a strict inert atmosphere and shield the reaction flask from direct light.

Q3: My starting homophthalic anhydride seems to be degrading into a lower molecular weight byproduct (m/z 135). What is happening? A3: This indicates the hydrolysis of your anhydride to homophthalic acid, followed by thermal decarboxylation to form 2-methylbenzoic acid (o-toluic acid).

  • Causality: Homophthalic acid derivatives are prone to thermal decarboxylation when heated excessively (>150°C), especially in the presence of trace heavy metals or strong mineral acids.

  • Solution: Strictly control the internal reaction temperature to not exceed 120°C. Do not use stronger acids (like sulfuric or hydrochloric acid) as catalysts; glacial acetic acid provides the perfect balance of acidity without triggering decarboxylation.

Analytical Troubleshooting Workflow

Workflow Start LC-MS Analysis of Reaction Mixture CheckAmic High Amic Acid (m/z 236)? Start->CheckAmic FixAmic Add Acetic Anhydride Increase Reflux Time CheckAmic->FixAmic Yes CheckOx C4-Oxidation (m/z 234)? CheckAmic->CheckOx No FixOx Degas Solvents (Ar/N2) Shield from Light CheckOx->FixOx Yes CheckDecarb Decarboxylation (m/z 179/135)? CheckOx->CheckDecarb No FixDecarb Lower Reaction Temp Avoid Strong Acids CheckDecarb->FixDecarb Yes

Analytical workflow for identifying and resolving synthesis impurities via LC-MS.

Quantitative Impurity Profiling

Use the following table to rapidly identify impurities in your LC-MS (Negative Ion Mode) traces.

Analyte / ImpurityRelative Retention Time (RRT)Expected m/z [M-H]⁻Mechanistic OriginCorrective Action
Target Product 1.00 218.0 N/A N/A
Amic Acid Intermediate0.85236.0Incomplete cyclodehydrationIncrease reflux time; add Ac₂O
4-Hydroxy Byproduct0.92234.0Autooxidation at C4Degas solvents; use Ar atmosphere
Homophthalic Acid1.15179.0Hydrolysis of anhydrideEnsure anhydrous conditions
o-Toluic Acid1.30135.0DecarboxylationLower reaction temperature

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to prevent the propagation of impurities into the final isolation steps.

Step 1: Reagent Preparation & Degassing

  • To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, add homophthalic anhydride (1.0 eq, 10 mmol) and glycine (1.05 eq, 10.5 mmol).

    • Causality Check: A slight excess of glycine ensures complete consumption of the anhydride, avoiding the difficult separation of unreacted homophthalic acid from the final product.

  • Add 20 mL of glacial acetic acid.

  • Self-Validation Checkpoint: Sparge the heterogeneous mixture with Argon gas for 15 minutes. Shield the flask with aluminum foil. Removing dissolved O₂ at this stage is critical to prevent the formation of the +16 Da 4-hydroxy impurity once the activated C4-methylene is formed.

Step 2: Condensation and Cyclodehydration

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (118°C internal temperature) under a continuous Argon atmosphere for 4 hours.

  • Self-Validation Checkpoint: At 4 hours, temporarily remove the heat. Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: The amic acid intermediate (m/z 236) must be <2% relative to the target product (m/z 218).

    • Correction: If the amic acid peak is >2%, adventitious water is inhibiting the dehydration equilibrium. Add 0.2 eq of acetic anhydride to chemically scavenge the water (3)[3] and reflux for 1 additional hour.

Step 3: Isolation and Purification

  • Once the LC-MS confirms complete cyclization, allow the reaction mixture to cool to room temperature. The target (1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid will typically precipitate directly from the acetic acid as an off-white solid.

  • Filter the precipitate over a Büchner funnel.

  • Wash the filter cake sequentially with cold water (2 x 10 mL) to remove unreacted glycine, followed by cold ethanol (1 x 10 mL) to remove trace colored oxidation byproducts.

  • Dry the solid under high vacuum at 50°C overnight to afford the pure product.

References

  • Autooxidation and rearrangement reactions of isoquinolinone derivatives. ARKIVOC.2

  • Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. MDPI.1

  • Homophthalic acid and anhydride. Organic Syntheses Procedure. 3

Sources

Optimization

Technical Support Center: Optimization of Crystallization and Purification for 2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (CAS 52208-61-4)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (CAS 52208-61-4)[1]. This compound, characterized by its homophthalimide core and acetic acid appendage, is a critical building block in the synthesis of PARP inhibitors and a frequent intermediate in Castagnoli-Cushman reactions[2][3].

Because of the dual nature of this molecule—possessing both a base-sensitive imide ring and a polar carboxylic acid group—standard purification templates often fail, leading to ring-opened byproducts or intractable oils. This guide provides field-proven, mechanistically grounded protocols to ensure high-purity isolation.

Mechanistic Workflow for Isolation

The following diagram illustrates the self-validating acid-base extraction and crystallization workflow designed specifically to protect the integrity of the homophthalimide core while maximizing purity.

Purification A Crude Reaction Mixture (Imide + Impurities) B Mild Alkaline Extraction (NaHCO3, pH 8.5) A->B C Phase Separation (Discard Organic Impurities) B->C D Controlled Acidification (HCl, pH 2.0) C->D E Precipitation of Target Carboxylic Acid D->E F Recrystallization (Glacial Acetic Acid) E->F G Pure 2-(1,3-Dioxo-3,4-dihydro isoquinolin-2(1H)-yl)acetic acid F->G

Workflow for the acid-base purification and crystallization of the homophthalimide derivative.

Self-Validating Experimental Protocol

The synthesis of this compound typically involves the condensation of homophthalic anhydride with glycine[4]. The resulting crude mixture contains the target product, unreacted homophthalic acid (formed via anhydride hydrolysis), and colored polymeric byproducts.

Step-by-Step Methodology

Step 1: Mild Alkaline Dissolution

  • Action: Suspend the crude reaction mixture in a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) at room temperature until gas evolution ( CO2​ ) ceases.

  • Causality: The target molecule contains a free carboxylic acid ( pKa​≈3.5 ), which deprotonates and dissolves in the aqueous phase. We strictly use NaHCO3​ (pH ~8.3) rather than strong bases like NaOH (pH > 12) because the 1,3-dioxo-3,4-dihydroisoquinoline (imide) ring is highly susceptible to nucleophilic attack by hydroxide ions, which would cause irreversible ring-opening hydrolysis[2].

  • Validation Check: Ensure the pH of the solution does not exceed 9.0 using a calibrated pH meter.

Step 2: Organic Wash

  • Action: Wash the aqueous phase three times with equal volumes of Ethyl Acetate (EtOAc).

  • Causality: This removes unreacted non-polar organic impurities and colored polymeric byproducts while the target molecule remains safely partitioned in the aqueous phase as a sodium salt.

Step 3: Controlled Acidification and Precipitation

  • Action: Cool the aqueous phase to 0–5 °C in an ice bath. Slowly add 1 M Hydrochloric Acid (HCl) dropwise under vigorous stirring until the pH reaches 2.0.

  • Causality: Protonating the carboxylate drastically reduces the molecule's aqueous solubility, forcing the rigid homophthalimide derivative to precipitate out of the solution. Cooling the mixture increases the precipitation yield and prevents localized heating from the acid-base neutralization, which could degrade the product.

  • Validation Check: A thick white/off-white precipitate should form immediately at pH < 3.5. Filter the solid and wash with ice-cold water.

Step 4: Recrystallization

  • Action: Dissolve the crude precipitate in a minimum volume of boiling Glacial Acetic Acid. Allow the solution to cool to room temperature at a controlled rate of ~0.5 °C/min, then transfer to an ice bath for 2 hours.

  • Causality: Glacial acetic acid is the optimal solvent because it shares structural hydrogen-bonding characteristics with the product, providing excellent solubility at boiling temperatures but a steep drop-off in solubility at room temperature. This prevents the "oiling out" phenomenon common in binary aqueous systems.

Troubleshooting & FAQs

Q1: Why am I seeing a significant amount of a ring-opened byproduct (homophthalic acid monoamide) after my acid-base extraction? A1: This is the most common failure mode and is caused by alkaline hydrolysis. The homophthalimide core is an activated imide. If you used NaOH or KOH during your extraction, the hydroxide ions attacked the carbonyl carbons of the imide ring, cleaving it open[2]. Solution: Immediately switch your extraction base to saturated NaHCO3​ and minimize the time the product spends in the aqueous phase.

Q2: During recrystallization, my product "oils out" (forms a biphasic liquid) instead of forming crystals. How do I fix this? A2: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of your product in the chosen solvent is higher than its melting point in that solvent mixture. This is frequently observed when using Ethanol/Water mixtures if the crude product contains high levels of impurities that depress its melting point. Solution:

  • Switch to a single-component solvent system like Glacial Acetic Acid.

  • If you must use Ethanol/Water, lower the initial concentration of your solute, cool the solution much more slowly (e.g., in a programmable water bath), and introduce seed crystals of pure 2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid when the solution is just below its saturation point.

Q3: How can I efficiently separate unreacted homophthalic acid from the final product? A3: Homophthalic anhydride readily hydrolyzes to homophthalic acid in aqueous media[3]. Because both your product and homophthalic acid are carboxylic acids, they will co-precipitate during Step 3. Solution: Homophthalic acid has a significantly higher solubility in warm aqueous ethanol than the rigid homophthalimide derivative. A hot trituration in 10% aqueous ethanol, followed by filtration while hot, will selectively dissolve the homophthalic acid impurity, leaving your target compound on the filter paper.

Quantitative Data: Crystallization Solvent Comparison

Selecting the right solvent is critical for optimizing the yield and purity of 2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid. The table below summarizes the performance of various solvent systems based on empirical optimization.

Solvent SystemRecovery Yield (%)Purity (HPLC %)Crystal MorphologyTechnical Notes & Causality
Glacial Acetic Acid 85 - 88%> 99.0%Fine NeedlesOptimal. Steep solubility curve prevents oiling out. Requires vacuum drying (40 °C) to remove residual solvent odor.
Ethanol / Water (1:1) 75 - 80%96.5%PrismsEnvironmentally friendly, but highly prone to liquid-liquid phase separation (oiling out) if cooled too rapidly.
Ethyl Acetate / Hexanes 65 - 70%95.0%GranularLower yield due to moderate solubility in hexanes. Excellent for purging highly lipophilic impurities.
Methanol < 50%92.0%AmorphousNot Recommended. High solubility at low temperatures leads to unacceptable product loss in the mother liquor.

References

  • Google Patents (US5874443A) - Isoquinoline derivatives and isoquinoline combinatorial libraries (Synthesis via Homophthalic Anhydride and Glycine).
  • National Institutes of Health (PMC) - The Castagnoli–Cushman Reaction: Mechanisms and Imide Stability.[Link]

  • National Institutes of Health (PMC) - Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP).[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Long-Term Storage Guide for (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (CAS: 52208-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (CAS: 52208-61-4). Due to its unique homophthalimide core, this compound exhibits specific chemical instabilities[1]. This document provides a mechanistic understanding of its degradation pathways and field-proven protocols to ensure batch integrity during long-term storage.

Section 1: Mechanistic Causes of Degradation (The "Why")

Q1: Why does this compound degrade so rapidly when exposed to ambient air? A: The instability is primarily driven by the highly activated C4-methylene group (-CH₂-) within the 3,4-dihydroisoquinoline-1,3-dione ring. This carbon is flanked by a benzene ring (making it benzylic) and a carbonyl group (making it alpha-carbonyl). This dual activation significantly lowers the C-H bond dissociation energy, making the compound highly susceptible to facile air-oxidation[2]. Upon exposure to UV light or trace metals, a radical is initiated at the C4 position, which rapidly reacts with atmospheric oxygen to form a hydroperoxide intermediate, ultimately decomposing into 4-hydroxy or 4-oxo degradation products.

AutoOxidation A Intact Homophthalimide (Active C4-Methylene) B UV Light / Trace Metals (Radical Initiation) A->B Exposure C C4-Radical Intermediate B->C H-Abstraction D Atmospheric O2 (Propagation) C->D O2 Addition E C4-Hydroperoxide D->E H-Abstraction F Degraded Products (4-Hydroxy / 4-Oxo) E->F Decomposition

Fig 1. Auto-oxidation pathway of the highly activated C4-methylene group.

Q2: What happens if the compound is exposed to ambient humidity? A: The imide-like 1,3-dione system is a strong electrophilic center. The carbonyl carbons (C1 and C3) are highly prone to nucleophilic attack by water molecules. If the compound is not strictly desiccated, ambient moisture will attack the ring, leading to C-N bond cleavage and irreversible ring-opening hydrolysis. This converts the active compound into an inactive homophthalic acid monoamide derivative.

Hydrolysis A Intact 1,3-Dione Ring System B Ambient Moisture (H2O) A->B Exposure C Tetrahedral Intermediate (C1 or C3) B->C Nucleophilic Attack D C-N Bond Cleavage C->D Ring Opening E Homophthalic Acid Monoamide D->E Irreversible Hydrolysis

Fig 2. Moisture-driven nucleophilic hydrolysis of the susceptible imide ring.

Section 2: Validated Storage Protocols (The "How")

Q3: What are the optimal long-term storage conditions to prevent degradation? A: To arrest both kinetic oxidation and nucleophilic hydrolysis, the compound must be stored in a cold, dark, and strictly anhydrous environment. The following table summarizes the expected shelf life under various conditions, aligning with ICH Q1A(R2) accelerated stability testing principles[3].

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Room Temp (25°C) Ambient AirLight< 1 WeekHigh (Oxidation & Hydrolysis)
4°C (Fridge) Ambient AirDark1 - 3 MonthsModerate (Hydrolysis)
-20°C (Freezer) Desiccated AirDark6 - 12 MonthsLow
-80°C (Deep Freeze) Argon/NitrogenDark> 2 YearsNegligible

Q4: How should I prepare my bulk powder for long-term storage without compromising the batch? A: Repeated freeze-thaw cycles and repeated exposure to ambient air will rapidly degrade the bulk supply. We recommend the following self-validating Inert Aliquoting Workflow :

  • Equilibration: Before opening, allow the sealed primary vial to equilibrate to room temperature in a desiccator for 30–60 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.

  • Environment Preparation: Perform all handling inside a glove box or a controlled environment purged with high-purity dry Nitrogen (relative humidity < 5%).

  • Aliquoting: Weigh the bulk powder into pre-weighed, amber glass vials.

    • Causality: Amber glass blocks UV radiation, preventing the radical initiation step of auto-oxidation.

  • Inert Purging (Argon Blanketing): Gently blow a stream of Argon gas over the powder in each aliquot for 10–15 seconds.

    • Causality: Argon is heavier than air and Nitrogen; it sinks to the bottom of the vial, creating a protective physical blanket over the solid that displaces reactive oxygen.

  • Sealing & Storage: Cap the vials tightly with PTFE-lined septa. Place the aliquots in a secondary sealed container with an indicating desiccant (e.g., Drierite) and store immediately at -80°C.

Section 3: Analytical Troubleshooting & FAQs

Q5: How can I detect if my batch has degraded before running a complex biological assay? A: You can validate the integrity of your compound using LC-MS. The intact accurate mass of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid is 219.05 m/z [M+H]+ [1].

  • Marker for Oxidation: Look for a +16 Da shift (235.05 m/z) corresponding to the 4-hydroxy derivative, or a +14 Da shift (233.05 m/z) for the 4-oxo derivative.

  • Marker for Hydrolysis: Look for a +18 Da shift (237.06 m/z) indicating the ring-opened homophthalic acid monoamide.

Q6: Can I store the compound in solution (e.g., DMSO) for extended periods? A: Storage in DMSO is highly discouraged for extended periods. DMSO is exceptionally hygroscopic and will continuously absorb atmospheric moisture every time the vial is opened, accelerating imide ring hydrolysis. Furthermore, DMSO can act as a mild oxidant over time. If a stock solution must be made, prepare it immediately before use. If you must store a solution, use single-use aliquots at -80°C for no longer than 1 month, and never subject them to freeze-thaw cycles.

References

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." European Medicines Agency, 2003. URL: [Link]

Sources

Optimization

Overcoming poor bioavailability of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid compounds

Welcome to the Technical Support Center for (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid derivatives. Homophthalimides and their isoquinoline-1,3-dione derivatives are highly valuable scaffolds in drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid derivatives.

Homophthalimides and their isoquinoline-1,3-dione derivatives are highly valuable scaffolds in drug discovery, frequently utilized in the development of NLRP3 inflammasome inhibitors[1] and potent hypolipidemic agents[2]. However, researchers frequently encounter severe oral bioavailability bottlenecks when advancing these compounds to in vivo models.

This guide is designed for formulation scientists and medicinal chemists to diagnose, troubleshoot, and overcome the physicochemical and pharmacokinetic barriers associated with this compound class.

Diagnostic Workflow: Identifying the Bioavailability Bottleneck

Before applying a formulation strategy, you must identify the root cause of the poor exposure. The following decision tree outlines the diagnostic logic for isolating thermodynamic, kinetic, or metabolic failures.

Bioavailability_Troubleshooting Start Low In Vivo Exposure (AUC / Cmax) Q1 Is aqueous solubility < 100 µg/mL at pH 6.8? Start->Q1 Sol_Issue Solubility Limited (BCS Class II/IV) Q1->Sol_Issue Yes Q2 Is Caco-2 permeability < 1x10^-6 cm/s? Q1->Q2 No Sol_Fix Action: ASDs, Nano-cocrystals, or Salt Formation Sol_Issue->Sol_Fix Perm_Issue Permeability/Efflux Limited (BCS Class III/IV) Q2->Perm_Issue Yes Metab_Issue High First-Pass Metabolism (Short t1/2) Q2->Metab_Issue No (High Clearance) Perm_Fix Action: Lipid-Based Formulations (SEDDS) or Prodrugs Perm_Issue->Perm_Fix Metab_Fix Action: Bioisosteres, Deuteration, or CYP Inhibitors Metab_Issue->Metab_Fix

Figure 1: Diagnostic decision tree for identifying and resolving bioavailability bottlenecks.

FAQ & Troubleshooting Modules

Module 1: Overcoming the "Brick Dust" Problem (Thermodynamic Solubility)

Q: My (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid derivative shows practically zero aqueous solubility. Why does it crash out in simulated gastric fluid (SGF)? A: The issue is rooted in the compound's high crystal lattice energy. The isoquinoline-1,3-dione core is highly planar, allowing for tight π

π stacking in the solid state. Furthermore, the terminal acetic acid moiety (pKa ~4.5) remains unionized in the acidic environment of SGF (pH 1.2), forming strong intermolecular hydrogen-bonded dimers. This thermodynamic barrier prevents solvation.

Q: How can I disrupt this lattice energy to achieve supersaturation in the gut? A: You must bypass the crystalline state. The two most effective methods for this compound class are Amorphous Solid Dispersions (ASDs) [3] and Nano-cocrystallization [4]. By trapping the drug in a high-energy amorphous state within a hydrophilic polymer matrix (like HPMC-AS), you eliminate the energy required to break the crystal lattice, shifting the rate-limiting step from dissolution to diffusion. Alternatively, forming a nano-cocrystal (e.g., using a co-former like phthalimide) can significantly enhance the dissolution rate while maintaining solid-state stability[4].

Workflow 1: Preparation & Validation of Amorphous Solid Dispersions (ASDs)

This protocol utilizes Hot-Melt Extrusion (HME) to create a self-validating, stable ASD.

  • Polymer Selection & Blending: Select a concentration-maintaining polymer such as Copovidone (PVP-VA) or HPMC-AS. Blend the API and polymer at a 1:3 ratio (w/w). Causality: HPMC-AS provides steric hindrance and specific hydrogen bonding to the isoquinoline dione core, preventing recrystallization.

  • Hot-Melt Extrusion: Feed the physical mixture into a twin-screw extruder. Set the barrel temperature profile 10–15°C above the glass transition temperature ( Tg​ ) of the polymer but below the degradation temperature of the API.

  • Quench Cooling: Extrude the melt onto a chilled roller to rapidly quench the system, freezing the API in its amorphous state.

  • Milling & Sieving: Mill the extrudate and pass it through a 120-mesh screen to achieve a uniform particle size for encapsulation.

  • Validation (Self-Validating Step): Analyze the milled powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Pass Criteria: A complete absence of Bragg peaks (halo pattern) in PXRD and a single, unified Tg​ in DSC confirms a true molecular dispersion.

Module 2: Enhancing Intestinal Permeability & Preventing Precipitation

Q: My in vitro solubility is optimized via salt formation, but in vivo exposure (AUC) remains low. Is this an absorption issue? A: Yes. While the sodium salt of the acetic acid moiety dissolves rapidly in the stomach, it often precipitates as the free acid in the lower intestine. Additionally, if the compound is highly ionized at intestinal pH (6.8), transcellular diffusion across the lipophilic enterocyte membrane is severely restricted.

Q: How do I maintain the drug in solution and enhance permeation simultaneously? A: Lipid-Based Formulations (LBFs) , specifically Self-Emulsifying Drug Delivery Systems (SEDDS), are the optimal solution[5]. LBFs present the drug to the GI tract in a pre-dissolved, lipophilic state. Upon dispersion, the lipids stimulate gallbladder emptying and bile secretion, forming mixed micelles that act as shuttles, carrying the highly lipophilic isoquinoline core directly to the unstirred water layer of the enterocytes[5].

Workflow 2: In Vitro Lipolysis Assay for LBF Optimization

This protocol evaluates the formulation's ability to prevent drug precipitation during lipid digestion.

  • Dispersion: Disperse 1 g of the SEDDS formulation (containing the API) into 36 mL of Fasted State Simulated Intestinal Fluid (FaSSIF) at 37°C under constant stirring.

  • Digestion Initiation: Add 4 mL of pancreatin extract (containing pancreatic lipase) to initiate lipid digestion.

  • pH-Stat Titration: As ester bonds in the lipids are cleaved, free fatty acids are released, lowering the pH. Use an automated pH-stat titrator to continuously add 0.2 M NaOH, maintaining the pH at exactly 6.5. Causality: The volume of NaOH added directly correlates to the extent of lipid digestion.

  • Phase Separation: After 60 minutes, extract a 5 mL aliquot and add an enzyme inhibitor (e.g., 4-bromophenylboronic acid). Ultracentrifuge at 100,000 × g for 30 minutes.

  • Validation: Analyze the resulting three phases (lipid, aqueous micellar, and solid pellet) via HPLC.

    • Pass Criteria: >85% of the API must be recovered in the aqueous micellar phase. High API in the solid pellet indicates formulation failure (precipitation).

Comparative Pharmacokinetic Outcomes

The following table summarizes the anticipated in vivo pharmacokinetic improvements when applying these formulation strategies to a standard (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid derivative (Dosed at 10 mg/kg in murine models).

Formulation StrategyCmax (ng/mL)AUC (ng·h/mL)Tmax (h)Relative Bioavailability (F%)
Unformulated API (Crystalline) 1,2004,5002.5Baseline (1x)
Sodium Salt (Aqueous) 2,1007,2001.51.6x
Amorphous Solid Dispersion (ASD) 4,80018,0001.04.0x
Nano-cocrystal (with Phthalimide) 5,50022,5000.85.0x
Lipid-Based Formulation (SEDDS) 6,20028,0001.56.2x

Module 3: Metabolic Stability & First-Pass Clearance

Q: My formulation achieves high Cmax, but the half-life ( t1/2​ ) is incredibly short. How do I prevent rapid clearance? A: If absorption is successful but clearance is high, the compound is falling victim to hepatic first-pass metabolism. The (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid scaffold has two major metabolic liabilities:

  • Phase I Oxidation: Cytochrome P450 enzymes rapidly oxidize the aromatic rings of the isoquinoline core.

  • Phase II Glucuronidation: The terminal acetic acid is a prime target for UGT (Uridine 5'-diphospho-glucuronosyltransferase) enzymes, which attach a bulky glucuronic acid moiety, tagging the molecule for immediate biliary or renal excretion.

Solution: Structural derivatization is required. Consider deuteration of the aromatic protons to slow CYP-mediated oxidation via the kinetic isotope effect. For the acetic acid moiety, replacing the carboxylic acid with a bioisostere (e.g., a tetrazole or an oxadiazolone) can eliminate the UGT glucuronidation site while retaining the required acidic pharmacophore for target binding[1].

PK_Pathway Lumen Gut Lumen (Precipitation Risk) Enterocyte Enterocyte (P-gp Efflux) Lumen->Enterocyte Absorption Enterocyte->Lumen Efflux Portal Portal Vein (Transport) Enterocyte->Portal Diffusion Liver Liver (CYP/UGT Metabolism) Portal->Liver Liver->Liver Phase I/II Clearance Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Surviving Fraction

Figure 2: Pharmacokinetic absorption and metabolic clearance pathway of homophthalimide derivatives.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid vs. Homophthalimide

Executive Summary In the landscape of small-molecule drug discovery, the isoquinoline-1,3-dione core—commonly known as homophthalimide —serves as a highly privileged, modular scaffold. By itself, homophthalimide is a ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of small-molecule drug discovery, the isoquinoline-1,3-dione core—commonly known as homophthalimide —serves as a highly privileged, modular scaffold. By itself, homophthalimide is a versatile building block with moderate baseline biological activity. However, specific functionalization dictates its pharmacological destiny.

The addition of an acetic acid moiety at the N-2 position yields (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid . This targeted modification transforms the generalized scaffold into a highly specific, potent inhibitor of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway implicated in diabetic complications. This guide objectively compares the mechanistic behavior, structure-activity relationships (SAR), and experimental workflows of the targeted acetic acid derivative against its parent homophthalimide core.

Mechanistic Causality & Pharmacophore Analysis

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid: Targeted ALR2 Inhibition

The biological activity of this compound is entirely driven by the N-acetic acid group, which acts as a critical oxyanion-binding pharmacophore. In the ALR2 active site, the carboxylic acid coordinates directly with the catalytic tetrad (Tyr48, His110, Trp111, and Trp20) . This interaction mimics the binding of the natural substrate (glucose) but with exponentially higher affinity, effectively blocking the reduction of glucose to sorbitol.

  • The Causality of Efficacy vs. Permeability: While the free acetic acid group guarantees high in vitro intrinsic enzyme inhibition, its high polarity severely limits cellular membrane permeability. Consequently, in vivo efficacy (e.g., preventing galactitol accumulation in sciatic nerves) is often poor unless the compound is formulated as a prodrug or further modified with lipophilic spiro-substitutions at the C-4 position .

Homophthalimide: The Versatile Core Scaffold

Lacking the acetic acid moiety, the unsubstituted homophthalimide core does not possess the necessary charge distribution to strongly inhibit ALR2. Instead, its biological utility lies in its capacity for divergent functionalization:

  • N-Phenyl Derivatization: Yields potent, non-peptide inhibitors of Aminopeptidase N (APN), an enzyme heavily involved in tumor cell invasion and metastasis .

  • C-4 Derivatization: Aerobic hydroxylation or spiro-cyclization at the C-4 position generates compounds with strong antioxidant, antimicrobial, and Hepatitis C Virus (HCV) NS5B polymerase inhibitory activities .

SAR_Homophthalimide Core Homophthalimide Core (Isoquinoline-1,3-dione) N_Sub N-2 Substitution Core->N_Sub C_Sub C-4 Substitution Core->C_Sub Acetic N-Acetic Acid Derivative Target: Aldose Reductase N_Sub->Acetic Phenyl N-Phenyl Derivatives Target: Aminopeptidase N N_Sub->Phenyl Spiro C-4 Spirocycles Target: Oxidative Stress & HCV C_Sub->Spiro

Fig 1. Divergent structure-activity relationships of the homophthalimide scaffold.

Quantitative Biological Activity Comparison

The table below synthesizes the pharmacological profiles of the targeted acetic acid derivative versus the functionalized derivatives of the parent core.

Feature / Property(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acidHomophthalimide (Core & Other Derivatives)
Chemical Role Targeted PharmacophorePrivileged Scaffold / Building Block
Primary Target(s) Aldose Reductase (ALR2)Aminopeptidase N (APN), HCV NS5B, HDAC6
In Vitro Potency High (IC₅₀ in low nM range for ALR2)High (IC₅₀ in µM to nM range for APN/HCV)
In Vivo Efficacy Poor (Restricted by membrane permeability)Moderate to High (Highly tunable lipophilicity)
Key Structural Driver N-2 Carboxylic Acid (Oxyanion hole binder)N-phenyl or C-4 spiro-substitutions

Experimental Methodologies: Self-Validating Systems

To objectively evaluate the biological activities discussed, researchers must employ rigorous, self-validating biochemical assays. Below are the standard protocols for assessing both ALR2 and APN inhibition.

Protocol A: In Vitro Aldose Reductase (ALR2) Inhibition Assay

Designed for (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid.

Causality & Logic: ALR2 reduces glyceraldehyde to glycerol while oxidizing NADPH to NADP⁺. Because NADPH absorbs light at 340 nm and NADP⁺ does not, the rate of absorbance decrease is directly proportional to enzyme activity. The highly polar acetic acid derivative competitively binds the active site, preventing NADPH oxidation.

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer and strictly adjust to pH 6.2. Causality: ALR2 optimal activity is highly pH-dependent; deviations will artificially lower the baseline reaction velocity, skewing IC₅₀ calculations.

  • Reaction Mixture: In a 96-well UV-transparent microplate, combine 0.1 M phosphate buffer, 10 mM DL-glyceraldehyde (substrate), and partially purified bovine lens ALR2 (enzyme). Add 0.1% BSA to prevent non-specific binding of the polar inhibitor to the plastic wells.

  • Inhibitor Incubation: Add varying concentrations of the acetic acid derivative (1 nM to 10 µM) and incubate for 5 minutes at 25°C.

  • Initiation & Measurement: Initiate the reaction by adding 0.1 mM NADPH last. Causality: NADPH is unstable in aqueous buffers; adding it immediately prior to reading ensures maximum initial velocity ( V0​ ). Monitor the decrease in absorbance at 340 nm continuously for 5 minutes.

  • Self-Validation System:

    • Negative Control (Blank): A well lacking the enzyme to measure spontaneous NADPH degradation.

    • Positive Control: Epalrestat (10 nM) must be included. If Epalrestat fails to inhibit the reaction by at least 50%, the enzyme batch is compromised.

PolyolPathway Glucose Glucose / Glyceraldehyde ALR2 Aldose Reductase (ALR2) + NADPH Glucose->ALR2 Sorbitol Sorbitol / Glycerol ALR2->Sorbitol Reduction Inhibitor (1,3-Dioxo-3,4-dihydroisoquinolin -2(1H)-yl)acetic acid Inhibitor->ALR2 Competitive Inhibition (Oxyanion Hole)

Fig 2. ALR2 inhibition by (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid in the polyol pathway.

Protocol B: Aminopeptidase N (APN) Fluorometric Assay

Designed for N-phenyl homophthalimide derivatives.

Causality & Logic: APN cleaves the N-terminal leucine from the synthetic substrate L-leucine-7-amido-4-methylcoumarin (L-Leu-AMC), releasing highly fluorescent AMC. Homophthalimide derivatives block this cleavage.

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) to mimic the physiological extracellular environment where APN operates.

  • Enzyme/Inhibitor Pre-incubation: Mix recombinant human APN with the homophthalimide derivative in the microplate. Incubate for 10 minutes at 37°C. Causality: Non-peptide cyclic imides often require time to reach binding equilibrium in the metalloprotease active site.

  • Initiation: Add 50 µM L-Leu-AMC to initiate the reaction.

  • Measurement: Measure fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 15 minutes.

  • Self-Validation System:

    • Background Control: Substrate + Buffer (no enzyme) to account for auto-hydrolysis of L-Leu-AMC.

    • Positive Control: Bestatin (10 µM), a known APN inhibitor, must demonstrate >80% signal quenching.

References

  • Malamas, M. S., & Hohman, T. C. (1994). N-substituted spirosuccinimide, spiropyridazine, spiroazetidine, and acetic acid aldose reductase inhibitors derived from isoquinoline-1,3-diones. 2. Journal of Medicinal Chemistry, 37(13), 2059–2070.[Link]

  • Shimazawa, R., et al. (1999). Novel Small Molecule Nonpeptide Aminopeptidase N Inhibitors with a Cyclic Imide Skeleton. Journal of Enzyme Inhibition, 14(4), 259-275.[Link]

  • Pan, C., et al. (2019). Reductant-Free Aerobic Hydroxylation of Isoquinoline-1,3(2H,4H)-dione Derivatives. The Journal of Organic Chemistry, 84(4), 2243–2251.[Link]

  • Malamas, M. S., et al. (2000). Molecular Modeling of the Aldose Reductase-Inhibitor Complex Based on the X-ray Crystal Structure and Studies with Single-Site-Directed Mutants. Journal of Medicinal Chemistry, 43(6), 1062–1070.[Link]

Comparative

A Comparative Guide to Isoquinoline-1,3-Dione Derivatives in Drug Discovery: Benchmarking (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid

Introduction to the Isoquinoline-1,3-dione Scaffold The isoquinoline structural motif is a cornerstone in medicinal chemistry, present in a vast number of natural alkaloids and synthetic compounds with diverse therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Isoquinoline-1,3-dione Scaffold

The isoquinoline structural motif is a cornerstone in medicinal chemistry, present in a vast number of natural alkaloids and synthetic compounds with diverse therapeutic applications.[1][2] The isoquinoline-1,3(2H,4H)-dione core, a specific class within this family, has garnered significant interest due to its remarkable biological activities.[3] These compounds are being extensively investigated as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][4] The rigid, fused-ring system provides a stable platform for introducing various functional groups, allowing for fine-tuning of its pharmacological profile. The core structure's ability to interact with a multitude of biological targets makes it a highly valuable scaffold for the design and development of novel therapeutics.

Focus Compound: (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic Acid

The subject of our primary focus, (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid, represents a fundamental iteration of the isoquinoline-1,3-dione scaffold.

  • Chemical Structure: C₁₁H₉NO₄

  • Molecular Weight: 219.19 g/mol

  • Key Feature: The N-acetic acid substituent provides a carboxylic acid handle, which is a versatile functional group for further chemical modification, such as amide bond formation, to create a library of more complex derivatives.

While this compound is commercially available, a comprehensive review of current literature reveals a scarcity of direct biological activity data.[5] Its primary role appears to be that of a synthetic intermediate or a starting point for combinatorial chemistry efforts rather than an end-stage therapeutic agent itself. The subsequent sections will compare its foundational structure to more complex, substituted derivatives that have been subjected to rigorous biological evaluation.

General Synthetic Approach

The synthesis of N-substituted isoquinoline-1,3-diones can be achieved through various methods. A common strategy involves the condensation of homophthalic acid or its anhydride with a primary amine, in this case, glycine (aminoacetic acid) or its equivalent, often under heating.

cluster_start Starting Materials cluster_process Reaction cluster_product Product A Homophthalic Anhydride C Condensation Reaction (e.g., thermal, solvent reflux) A->C B Glycine (or equivalent) B->C D (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid C->D Cyclization & Dehydration

Caption: General synthesis workflow for the title compound.

Comparative Analysis: Performance of Key Derivatives

The true potential of the isoquinoline-1,3-dione scaffold is unlocked through strategic substitutions. The following sections compare the performance of various derivatives based on their primary biological activities.

Anticancer Activity

Derivatives of this scaffold exert anticancer effects through multiple mechanisms, including the induction of apoptosis and the inhibition of key cell cycle regulators like cyclin-dependent kinases (CDKs).[1]

cluster_pathway Apoptosis Induction Pathway ext_signal External Stimulus (e.g., Chemotherapy) pro_caspase8 Pro-Caspase-8 ext_signal->pro_caspase8 activates caspase8 Caspase-8 (Initiator) pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 cleaves & activates caspase3 Caspase-3 (Executioner) pro_caspase3->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis inhibitor Isoquinoline-1,3,4-trione Derivatives inhibitor->caspase3 Potentiates Activity

Caption: Simplified caspase activation pathway targeted by some isoquinoline derivatives.[6]

Comparative Performance Data (Anticancer)

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for several isoquinoline-1,3-dione derivatives against the MCF-7 human breast cancer cell line. This data clearly illustrates the impact of substitutions on cytotoxic potency.

Compound IDKey SubstituentsCancer Cell LineIC₅₀ (µM)Reference
5g (E)-4-arylidene with -Br and -CH₃MCF-73.57[7]
5h (E)-4-arylidene with -Cl and -CNMCF-73.89[7]
5d (E)-4-arylidene with -CH₃ and -BrMCF-74.42[7]
5e (E)-4-arylidene with -CH₃MCF-710.01[7]
Doxorubicin Standard DrugMCF-73.36[7]

Structure-Activity Relationship (SAR) Insights: The data reveals a significant enhancement in anticancer activity with the introduction of an (E)-4-arylidene moiety.[7] Specifically, compounds bearing electron-withdrawing groups (like -Br, -Cl, -CN) in combination with electron-donating groups (like -CH₃) on the arylidene ring, such as 5g and 5h , exhibit the highest potency, with IC₅₀ values comparable to the standard chemotherapeutic drug, doxorubicin.[7] This suggests that a finely-tuned electronic density on the isoquinoline ring system is crucial for potent antiproliferative activity. In contrast, the unsubstituted core of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid lacks these critical pharmacophores.

Anti-inflammatory Activity

A primary mechanism for the anti-inflammatory action of this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

cluster_pathway COX Inflammatory Pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid via PLA2 pla2 Phospholipase A2 prostaglandins Prostaglandins (Inflammation, Pain) arachidonic_acid->prostaglandins via COX Enzymes cox COX-1 / COX-2 Enzymes inhibitor Isoquinoline-1,3-dione Derivatives inhibitor->cox Inhibits

Caption: Inhibition of the COX pathway by isoquinoline-1,3-dione derivatives.[8]

Comparative Performance Data (Anti-inflammatory)

The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess acute anti-inflammatory activity. The table below compares the efficacy of different derivatives.

CompoundDose (mg/kg)Time (hours)% Inhibition of EdemaReference
ZM5 203Equipotent to Diclofenac[9]
ZM5 205Equipotent to Diclofenac[9]
Compound F4 20321.0%
Diclofenac 5-103-5Standard Reference
Ketoprofen 203>21.0%[10]

Structure-Activity Relationship (SAR) Insights: Studies on N-substituted (E)-4-arylidene-isoquinoline-1,3-dione derivatives have demonstrated significant anti-inflammatory and analgesic potential.[4] The aminoacetylenic isoindoline-1,3-dione derivative ZM5 showed potent, dose-dependent inhibition of inflammation, achieving an effect comparable to the standard NSAID, Diclofenac.[9] This highlights that substitutions at both the N-2 and C-4 positions are critical for conferring potent anti-inflammatory properties.

Experimental Methodologies

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are standardized methods for evaluating the key biological activities discussed.

General Synthesis: Castagnoli-Cushman Reaction

This protocol describes a three-component reaction to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives, which are structurally related and synthesized via similar principles.[11]

cluster_workflow Synthesis Workflow start Step 1: Imine Formation (Aromatic Aldehyde + Amine in DCM) step2 Step 2: Cyclocondensation (Add Homophthalic Anhydride, switch to Toluene, Reflux) start->step2 step3 Step 3: Work-up (Cool, Filter/Concentrate) step2->step3 end Step 4: Purification (Recrystallization or Chromatography) step3->end

Caption: Workflow for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives.[11]

Protocol:

  • Imine Formation: To a solution of an aromatic aldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add the desired primary amine (1.0 eq). Add anhydrous sodium sulfate as a drying agent and stir the mixture at room temperature. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Cyclocondensation: To the freshly prepared imine solution, add homophthalic anhydride (1.0 eq). Remove the DCM under reduced pressure using a rotary evaporator.

  • Reflux: Add anhydrous toluene to the reaction mixture and heat to reflux. Continue to monitor the reaction by TLC until completion.

  • Isolation: Allow the mixture to cool to room temperature. The product may precipitate directly from the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. Purify the resulting crude residue by either recrystallization from a suitable solvent (e.g., ethanol) or silica gel column chromatography to yield the final product.

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow the cells to adhere and grow for 24 hours in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This assay is a widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[9][12]

Protocol:

  • Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200 g). Allow them to acclimatize to laboratory conditions for at least one week.

  • Grouping: Divide the rats into several groups: a control group (vehicle only), a reference group (e.g., Diclofenac, 10 mg/kg), and test groups for each dose of the isoquinoline derivative.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Discussion and Future Outlook

The evidence synthesized in this guide strongly indicates that the isoquinoline-1,3-dione scaffold is a highly promising platform for the development of new therapeutic agents. However, the biological activity is not inherent to the core structure alone; it is profoundly dictated by the nature and position of its substituents.

Our comparative analysis reveals that derivatives with specific modifications, such as (E)-4-arylidene substitutions for anticancer activity and N-aminoacetylenic side chains for anti-inflammatory effects, demonstrate significantly enhanced potency.[7][9] These modifications introduce critical pharmacophoric features that improve target binding and modulate the molecule's electronic and steric properties.

In this context, (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid should be viewed not as a lead candidate, but as a valuable starting material. Its N-acetic acid group provides a reactive handle for the synthesis of a diverse library of amide derivatives. Future research should focus on leveraging this feature to explore new chemical space. By combining the known SAR from potent arylidene derivatives with novel amide-linked functionalities, it may be possible to design next-generation isoquinoline-1,3-dione compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

References

  • N-substituted (E)-4-arylidene isoquinoline-1,3-dione derivatives as potent anticancer agents – Synthesis and molecular evaluation. (n.d.). Journal of Molecular Structure. Available at: [Link]

  • Saczewski, J., & Balewski, Ł. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(15), 4988. Available at: [Link]

  • Al-Salem, H. S., et al. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 10, S1637-S1642. Available at: [Link]

  • Radwan, M. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1024-1031. Available at: [Link]

  • Shevchuk, O., et al. (2026). Anti-Inflammatory Potential of 1-Aryl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolines: Structure-Activity Relationship and COX-2 Binding. Preprints.org. Available at: [Link]

  • Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. International Journal of Pharmaceutical and Drug Analysis. Available at: [Link]

  • Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Wyska, E., et al. (2025). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Pharmaceuticals, 18(7), 883. Available at: [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1116-1122. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Available at: [Link]

  • Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 356-367. Available at: [Link]

  • K.T.H.M. College. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. Available at: [Link]

  • ResearchGate. (n.d.). Approaches to synthesis of 3,4-dihydroisoquinolin-1(2H)-one. Available at: [Link]

  • Wang, X., et al. (2006). Design, Synthesis, and Biological Evaluation of Isoquinoline-1,3,4-trione Derivatives as Potent Caspase-3 Inhibitors. Journal of Medicinal Chemistry, 49(17), 5243-5252. Available at: [Link]

  • Li, M., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Frontiers in Chemistry, 11, 1159816. Available at: [Link]

  • Nikolova, I., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Pharmaceuticals, 17(7), 896. Available at: [Link]

  • Soral, P., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 25(15), 8031. Available at: [Link]

Sources

Validation

Comparative structural analysis of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid and phthalimide analogues

Abstract This guide provides a detailed comparative structural analysis of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid, a homophthalimide derivative, and its analogous N-substituted phthalimides. Both scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed comparative structural analysis of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid, a homophthalimide derivative, and its analogous N-substituted phthalimides. Both scaffolds are of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties.[1][2][3][4] This document elucidates the fundamental structural distinctions arising from the presence of a saturated carbon in the isoquinoline ring system versus the fully aromatic phthalimide core. We will explore how these differences in planarity, bond geometry, and electronic distribution influence the molecules' physicochemical properties. This analysis is supported by established experimental methodologies, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, providing a framework for researchers to understand the structure-activity relationships that govern the therapeutic potential of these important heterocyclic compounds.

Introduction: Two Scaffolds of Therapeutic Importance

In the landscape of drug discovery, the phthalimide and isoquinoline ring systems are considered "privileged structures" due to their ability to interact with a wide array of biological targets.[4][5] Phthalimide (isoindoline-1,3-dione), a simple, planar aromatic imide, is the foundational scaffold for drugs like thalidomide and its potent anticancer analogues, lenalidomide and pomalidomide.[2] These molecules exert their effects through novel mechanisms, including the modulation of protein degradation. The phthalimide scaffold is typically synthesized via the condensation of phthalic anhydride with primary amines or ammonia.[2][6]

On the other hand, (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid contains a homophthalimide core, which can be viewed as a phthalimide analogue with an additional methylene (-CH2-) group incorporated into its six-membered ring. This seemingly minor modification breaks the planarity of the bicyclic system and introduces significant conformational changes. Understanding the structural and electronic consequences of this difference is paramount for the rational design of new therapeutic agents. This guide details the experimental and computational workflows necessary to perform a robust comparative analysis, explaining not just the steps, but the scientific rationale that underpins them.

Methodologies for Structural Elucidation

A multi-faceted approach is essential to fully characterize and compare the structures of these molecules in both the solid and solution states. The combination of X-ray crystallography, NMR spectroscopy, and computational chemistry provides a self-validating system for structural assignment and analysis.

Single-Crystal X-ray Crystallography

Causality Behind Experimental Choice: X-ray crystallography provides the most definitive, high-resolution three-dimensional structure of a molecule in the solid state.[7][8] It is the gold standard for determining precise bond lengths, bond angles, dihedral angles, and intermolecular interactions (like hydrogen bonding), which are critical for understanding molecular packing and conformation.[9] For comparing our two scaffolds, this technique directly visualizes the planarity of the phthalimide ring versus the puckered conformation of the dihydroisoquinoline ring.

Experimental Protocol: Structure Determination by X-ray Diffraction

  • Crystal Growth:

    • Dissolve the synthesized compound (e.g., N-phenylphthalimide or its isoquinoline analogue) in a suitable solvent or solvent mixture (e.g., acetone, methanol, ethyl acetate) to near saturation.

    • Employ a slow evaporation technique. Loosely cover the vial and leave it undisturbed in a vibration-free environment for several days to weeks until suitable single crystals form.

  • Data Collection:

    • Mount a high-quality single crystal on a goniometer head of a diffractometer.

    • Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and improve diffraction quality.

    • Expose the crystal to a monochromatic X-ray beam and rotate it, collecting a series of diffraction patterns over a wide angular range.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and atomic positions.

    • Refine the structural model using full-matrix least-squares methods against the experimental data to optimize atomic coordinates, and thermal parameters, and to locate hydrogen atoms. The final refined structure provides the basis for detailed geometric analysis.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choice: While crystallography provides a static solid-state picture, NMR spectroscopy reveals the structure and dynamics of molecules in the solution phase, which more closely mimics the physiological environment where drug-target interactions occur.[7][8] It allows for the confirmation of the chemical connectivity and provides insights into the electronic environment of each atom. For our comparison, ¹H and ¹³C NMR spectra will show distinct chemical shifts for the protons and carbons in the saturated portion of the dihydroisoquinoline ring that are absent in the phthalimide analogues.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is appropriate for the compound's solubility.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Acquire a standard one-dimensional ¹H NMR spectrum, ensuring adequate signal-to-noise. Note the chemical shifts (δ), integration values, and coupling patterns (multiplicity).

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, this typically requires a longer acquisition time.

  • Spectral Analysis:

    • Assign the proton and carbon signals to the specific atoms in the molecule based on their chemical shifts, coupling constants, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).

    • Compare the spectra of the two classes of compounds, paying close attention to the signals corresponding to the bicyclic core.

Computational Chemistry and Molecular Modeling

Causality Behind Experimental Choice: Computational methods, particularly Density Functional Theory (DFT), serve as a powerful bridge between experimental techniques. They allow us to calculate the lowest energy conformations of a molecule, predict NMR chemical shifts to validate experimental assignments, and visualize electronic properties like electrostatic potential surfaces that are not directly observable.[11][12] This is invaluable for understanding how the structural differences between the two scaffolds influence their reactivity and potential for non-covalent interactions.

Experimental Protocol: DFT-Based Structural and Electronic Analysis

  • Initial Structure Generation:

    • Build the 3D structures of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid and a representative phthalimide analogue (e.g., N-phthaloylglycine) using molecular modeling software.

  • Conformational Search:

    • Perform a molecular mechanics-based conformational search to identify low-energy conformers for each molecule.[12] This is particularly important for the flexible acetic acid side chain.

  • Geometry Optimization and Frequency Calculation:

    • For each low-energy conformer, perform a full geometry optimization using DFT. A common and reliable level of theory is B3LYP with a 6-31G(d) basis set.

    • Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation:

    • Using the optimized geometries, calculate key properties such as:

      • NMR chemical shifts (using the GIAO method).

      • Molecular orbitals (e.g., HOMO, LUMO).

      • Electrostatic potential (ESP) maps.

  • Data Analysis:

    • Compare the calculated geometries (bond lengths, dihedral angles) with experimental data from X-ray crystallography.

    • Compare the Boltzmann-averaged calculated NMR shifts with experimental spectra to confirm structural assignments.[12]

    • Analyze the ESP maps to identify regions of positive and negative potential, which indicate sites for electrophilic and nucleophilic attack, respectively, and potential hydrogen bonding sites.

Comparative Structural Analysis: A Tale of Two Rings

The core structural divergence between (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid and its phthalimide analogues stems from the C4-C4a bond in the isoquinoline system, which is a single bond, unlike the double bond found in the corresponding position of the phthalimide ring. This single difference has profound consequences.

Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Integration & Comparison Synth_P Phthalimide Analogues XRay X-Ray Crystallography (Solid State 3D Structure) Synth_P->XRay NMR NMR Spectroscopy (Solution Structure) Synth_P->NMR DFT Computational Modeling (DFT) (Electronic Properties & Energetics) Synth_P->DFT Synth_I (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid Synth_I->XRay Synth_I->NMR Synth_I->DFT Compare_Geom Compare Geometry (Planarity, Bond Lengths) XRay->Compare_Geom Compare_Conf Compare Conformation (Side Chain Flexibility) NMR->Compare_Conf DFT->Compare_Geom Compare_Elec Compare Electronics (ESP Maps, Orbitals) DFT->Compare_Elec DFT->Compare_Conf SAR Structure-Activity Relationship (SAR) (Hypothesis Generation for Drug Design) Compare_Geom->SAR Compare_Elec->SAR Compare_Conf->SAR

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid

Hazard Assessment and Profile (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid is a complex organic molecule. The isoquinoline component suggests potential toxicity if ingested or upon skin contact.[2][3] The aceti...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Profile

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid is a complex organic molecule. The isoquinoline component suggests potential toxicity if ingested or upon skin contact.[2][3] The acetic acid moiety indicates that the compound is acidic and may be an irritant. Therefore, it is prudent to handle this compound as a hazardous substance.

Hazard CategoryGHS Classification (Inferred)Hazard Statement (Inferred)
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Aquatic ToxicityChronic Category 3H412: Harmful to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

To mitigate exposure risks, all handling and disposal procedures must be conducted while wearing appropriate personal protective equipment.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory.[2]

  • Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[2]

  • Body Protection : A laboratory coat must be worn.[4]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a respirator may be necessary.[4]

All operations involving this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.

For Solid Spills:

  • Evacuate and Ventilate : If the spill is large, evacuate the immediate area and ensure adequate ventilation.[2]

  • Containment : Prevent the spread of dust.[4]

  • Cleanup : Carefully sweep the solid material into a suitable, labeled container for disposal.[6] Avoid actions that could generate dust.

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

For Spills in Solution:

  • Containment : Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[3]

  • Absorption : Absorb the spilled solution and place the absorbent material into a labeled container for hazardous waste disposal.

  • Decontamination : Following product recovery, flush the area with water, collecting the rinsate for disposal.[3]

Never return spilled material to its original container.[3]

Waste Segregation and Collection

Proper segregation and collection are the first steps in compliant chemical waste disposal.

  • Solid Waste : Place solid (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid waste, including contaminated weighing papers and spatulas, into a clearly labeled, sealable hazardous waste container.[4]

  • Liquid Waste : Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[4] Do not mix with incompatible waste streams.[7]

  • Labeling : All waste containers must be accurately labeled with their contents and approximate concentrations.[5][7] The container should be kept closed except when adding waste.[5]

Disposal Procedures

Under no circumstances should this chemical be disposed of down the drain.[3][7]

Primary Disposal Route:

The recommended method for the disposal of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid is to offer surplus and non-recyclable solutions to a licensed disposal company.[2] This ensures that the waste is managed in an environmentally responsible and compliant manner.

Decontamination of Glassware and Equipment:

  • Glassware and equipment that have been in contact with this compound must be decontaminated.

  • Triple rinse the glassware with a suitable solvent (e.g., acetone or ethanol).[5]

  • Collect the rinsate as hazardous liquid waste.[4][5]

  • After decontamination, the glassware can be washed through normal laboratory procedures.

Below is a diagram illustrating the decision-making workflow for the disposal of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Collection & Segregation cluster_disposal Final Disposal A Generate Waste (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid B Is the waste solid or liquid? A->B F Decontaminate Glassware (Triple Rinse) A->F C Solid Waste Container (Labeled Hazardous) B->C Solid D Liquid Waste Container (Labeled Hazardous) B->D Liquid E Licensed Hazardous Waste Contractor C->E D->E G Collect Rinsate as Hazardous Liquid Waste F->G G->D

Caption: Disposal workflow for (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid.

Incompatible Materials

To prevent hazardous reactions, avoid mixing this compound with strong oxidizing agents, strong acids, and strong bases.[6][8]

References

Sources

Handling

Personal protective equipment for handling (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid

At our organization, we believe that providing high-purity reagents is only half of our commitment to the scientific community. The other half is ensuring you can handle them with absolute confidence, safety, and operati...

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Author: BenchChem Technical Support Team. Date: March 2026

At our organization, we believe that providing high-purity reagents is only half of our commitment to the scientific community. The other half is ensuring you can handle them with absolute confidence, safety, and operational efficiency.

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a comprehensive system of risk mitigation grounded in molecular causality. When handling building blocks like 2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (CAS: 52208-61-4), understanding its physicochemical properties is the foundation of a self-validating safety protocol.

Here is your definitive, causality-driven guide to the safe handling, personal protective equipment (PPE) requirements, and disposal of this compound.

Chemical Profiling & Hazard Causality

Before selecting PPE, we must analyze the specific threat profile of the compound. 2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid is a homophthalimide derivative featuring a terminal carboxylic acid moiety (1)[1].

  • Molecular Weight: 219.19 g/mol [1]

  • Physical State: Solid (Neat powder)[1]

  • Synonyms: 2-(1,3-Dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid (2)[2]

Mechanistic Hazard Analysis: The presence of the acetic acid functional group attached to the nitrogen of the 1,3-dioxo-3,4-dihydroisoquinoline ring imparts mild to moderate acidity. When manipulated in its dry powder form, micro-particulates can easily aerosolize. Upon contact with the moisture in the respiratory tract or ocular mucosa, the powder dissolves, leading to localized pH drops. This mechanism is the direct cause of its Globally Harmonized System (GHS) classifications (3)[3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Quantitative PPE Matrix

To mitigate these specific hazards, standard laboratory attire is insufficient. The following matrix details the scientifically validated PPE required for handling this compound, ensuring zero breakthrough and complete mucosal protection.

PPE CategorySpecification / MaterialMinimum ThicknessBreakthrough TimeCausality / Rationale
Gloves Nitrile (Double-gloved)0.11 mm (inner) / 0.14 mm (outer)> 480 minsPrevents dermal transfer of acidic powder; double-gloving allows safe removal if the outer layer is contaminated[3].
Eye Protection Non-vented Chemical GogglesN/AN/AStandard safety glasses allow airborne dust ingress. Non-vented goggles prevent H319-related ocular irritation[3].
Respiratory N95 / P100 Particulate RespiratorN/AN/ARequired if weighing outside a containment enclosure to prevent H335-related inhalation of micro-particulates[3].
Body Protection Flame-retardant Lab CoatN/AN/APrevents accumulation of static-charged powder on personal clothing.

Step-by-Step Experimental & Handling Methodology

A self-validating protocol ensures that each step confirms the safety of the previous one. This methodology is designed to prevent aerosolization and ensure complete containment.

Phase 1: Preparation & Environmental Control

  • Verify Airflow: Turn on the Class II Biological Safety Cabinet (BSC) or chemical fume hood. Verify the face velocity is between 0.4 and 0.6 m/s using a calibrated anemometer. Rationale: Ensures adequate capture velocity for fine powders without causing turbulent dispersal that could blow the powder out of the weighing boat.

  • Don PPE: Apply the PPE sequentially: Lab coat → N95 Respirator → Goggles → Inner Nitrile Gloves → Outer Nitrile Gloves.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the micro-spatula with an anti-static wipe. Rationale: Homophthalimide derivatives can hold static charges, leading to erratic weighing and sudden aerosolization.

Phase 2: Weighing & Transfer 4. Tare & Transfer: Place a conductive weighing boat on the analytical balance inside the fume hood. Tare the balance. 5. Dispense: Using the anti-static micro-spatula, carefully transfer the required mass of 2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid. Close the draft shield and wait 5 seconds for the reading to stabilize. 6. In-Situ Solubilization: Rather than transferring dry powder to a secondary vessel (which risks aerosolization), add the primary solvent (e.g., DMSO or DMF, depending on downstream assay requirements) directly to the primary vial to dissolve the compound before moving it out of the hood. Rationale: Liquid solutions do not pose a dust inhalation hazard (H335)[3].

Phase 3: Decontamination & Disposal 7. Surface Decontamination: Wipe down the balance and fume hood surface with a 5% sodium bicarbonate solution, followed by 70% ethanol. Rationale: The weak base chemically neutralizes any residual acidic powder, rendering it harmless before final sanitization. 8. Doffing: Remove outer gloves inside the hood, turning them inside out, and dispose of them in a solid hazardous waste container.

Operational Workflow Visualization

Workflow Start Start: Reagent Retrieval CAS: 52208-61-4 PPE Don Validated PPE (Double Nitrile, Goggles, N95) Start->PPE Hood Transfer to Fume Hood Verify Velocity (0.4-0.6 m/s) PPE->Hood Weigh Anti-Static Weighing (Conductive Boat) Hood->Weigh Solubilize In-Situ Solubilization (Eliminate Dust Hazard) Weigh->Solubilize SpillCheck Spill Occurred? Solubilize->SpillCheck SpillYes Wet Suppression Protocol (Bicarbonate Buffer) SpillCheck->SpillYes Yes SpillNo Standard Decontamination (Wipe down with 5% NaHCO3) SpillCheck->SpillNo No Waste Hazardous Waste Disposal (Solid Organic Acid) SpillYes->Waste SpillNo->Waste

Fig 1: Safety and handling workflow for (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid.

Emergency Spill & Disposal Plan

In the event of a powder spill outside the fume hood, immediate containment is critical to prevent tracking and widespread respiratory exposure.

  • Isolate: Evacuate personnel from the immediate 2-meter radius.

  • Suppress (Do NOT Dry Sweep): Cover the spill with damp, absorbent paper towels (moistened with a mild bicarbonate buffer) to suppress dust generation and begin neutralization.

  • Collect: Carefully scoop the damp towels and the dissolved compound into a wide-mouth hazardous waste jar using a disposable plastic scraper.

  • Sanitize: Wash the spill area with additional 5% sodium bicarbonate solution until no bubbling is observed, confirming complete neutralization of the acid.

  • Label & Dispose: Label the jar as "Solid Organic Acid Waste - Toxic/Irritant" and store it in a designated secondary containment bin for institutional Environmental Health and Safety (EHS) pickup.

References

  • LGC Standards. "2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid". 1

  • Fisher Scientific. "2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid, TRC". 2

  • BLDpharm. "52208-61-4 | 2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid".3

Sources

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